molecular formula C8H6FN3 B1394155 7-Fluoroquinazolin-4-amine CAS No. 1009036-29-6

7-Fluoroquinazolin-4-amine

Cat. No.: B1394155
CAS No.: 1009036-29-6
M. Wt: 163.15 g/mol
InChI Key: OYFIRSZBPDFONT-UHFFFAOYSA-N
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Description

7-Fluoroquinazolin-4-amine is a chemical compound with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol . Its CAS Registry Number is 1009036-29-6 . This compound belongs to the quinazolinamine family, a class of heterocyclic compounds known to be investigated for various biological activities. Quinazoline derivatives are of significant interest in medicinal chemistry and are frequently explored as key scaffolds in developing pharmacologically active molecules. The specific research applications and biological profile of this compound are currently not well-documented in the public domain, presenting an opportunity for investigation. Researchers value this compound as a building block for the synthesis of more complex molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFIRSZBPDFONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676530
Record name 7-Fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009036-29-6
Record name 7-Fluoroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity & Therapeutic Potential of 7-Fluoroquinazolin-4-amine

[1]

Executive Summary

This compound (CAS: 1009036-29-6) acts as a high-value pharmacophore and intermediate in the synthesis of ATP-competitive kinase inhibitors. While the free primary amine serves primarily as a chemical building block, its


-substituted derivatives

The inclusion of the fluorine atom at the C7 position is a critical Structure-Activity Relationship (SAR) strategy. It modulates metabolic stability by blocking oxidative metabolism (hydroxylation) at a reactive site while exerting an electron-withdrawing effect that fine-tunes the basicity of the pyrimidine nitrogen atoms (


Chemical & Pharmacological Profile

Physicochemical Properties

The this compound core is a planar, aromatic bicycle. The fluorine substitution distinguishes it from the classic quinazoline scaffold (found in Gefitinib or Erlotinib) by altering the electronic density of the ring system.

PropertyValue / DescriptionImpact on Biological Activity
Molecular Formula

Compact scaffold for ATP-pocket occupancy.
Molecular Weight 163.15 g/mol Fragment-like; ideal for fragment-based drug design (FBDD).
C7-Fluorine Role Bioisostere of HydrogenMetabolic Block: Prevents P450-mediated oxidation at C7.Electronic: Lowers pKa of

, affecting H-bond strength.
H-Bond Donors 2 (

)
Critical for solvent interaction or derivatization.
H-Bond Acceptors 3 (

)

is the primary acceptor for the kinase hinge region.
Mechanism of Action (MOA)

The biological activity of this scaffold operates primarily through ATP-Competitive Inhibition .

  • Hinge Binding: In the ATP-binding pocket of kinases (e.g., EGFR), the

    
     of the quinazoline ring accepts a hydrogen bond from the backbone amide of a specific residue (e.g., Met793  in EGFR).[1]
    
  • Gatekeeper Interaction: The C7-fluorine atom is positioned towards the solvent interface or the back of the pocket, depending on the specific kinase conformation. Unlike bulky groups (e.g., -OMe), the small atomic radius of fluorine (1.47 Å) avoids steric clashes, allowing binding to kinases with restrictive pockets.

  • Lysosomotropism (Secondary Mechanism): Lipophilic

    
    -alkyl derivatives of this scaffold (e.g., 
    
    
    -decyl-7-fluoroquinazolin-4-amine) accumulate in acidic lysosomes, disrupting autophagic flux—a mechanism exploited for antiparasitic and anti-cancer activity distinct from kinase inhibition.

Structure-Activity Relationship (SAR) Analysis

The 7-fluoro substitution is rarely accidental; it is a precise medicinal chemistry optimization.

  • vs. 7-Hydrogen: The 7-F analog often retains similar potency but exhibits significantly improved metabolic half-life (

    
    ) in liver microsomes.
    
  • vs. 7-Methoxy: While 6,7-dimethoxy motifs (as in Erlotinib) are common, they are electron-donating. The 7-F is electron-withdrawing, which can improve selectivity for specific kinases (e.g., GAK vs. STK10 ) by altering the electrostatic potential of the binding face.

  • vs. 7-Chloro: Fluorine is smaller and more electronegative. 7-Cl can sometimes introduce steric clashes in tight binding pockets, whereas 7-F is generally tolerated as a bioisostere for hydrogen.

Visualization: SAR Logic of the Quinazoline Scaffold

The following diagram illustrates the functional logic of the this compound core in drug design.

SAR_LogicCoreThis compound(Scaffold)N1N1 Position:Hinge Binder(H-bond Acceptor)Core->N1Essential InteractionC4C4-Amino Group:Vector for Specificity(Hydrophobic Pocket Entry)Core->C4Derivatization SiteC7C7-Fluorine:Metabolic Blocker(Prevents Hydroxylation)Core->C7Optimization SiteActivityBiological Outcome:High Potency + StabilityN1->ActivityAnchors MoleculeC4->ActivityDetermines TargetC7->ActivityExtends Half-life

Figure 1: Functional decomposition of the this compound scaffold. The C7-Fluorine is critical for ADME properties, while N1 and C4 drive potency.

Experimental Protocols

To validate the biological activity of this compound derivatives, the following workflows are standard in high-impact research.

Synthesis of Bioactive Derivatives

Note: The free amine is often synthesized from 2-amino-4-fluorobenzoic acid.

  • Cyclization: Reflux 2-amino-4-fluorobenzoic acid with formamide at 150°C to yield 7-fluoroquinazolin-4(3H)-one.

  • Chlorination: Treat with

    
     (Phosphorus oxychloride) to generate the reactive intermediate 4-chloro-7-fluoroquinazoline .
    
  • Amination (Key Step): React the chloro-intermediate with the desired aniline or amine (e.g., 3-chloro-4-fluoroaniline) in isopropanol at reflux.

    • Self-Validating Control: Monitor disappearance of the starting material via TLC (Hexane:Ethyl Acetate 1:1). The product usually precipitates as a hydrochloride salt.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Platform)

This assay quantifies the scaffold's ability to inhibit ATP hydrolysis by the target kinase (e.g., EGFR).

  • Reagents: Recombinant EGFR kinase, ATP (10 µM), Poly(Glu, Tyr) substrate, Test Compound (7-Fluoro derivative).

  • Protocol:

    • Prepare 3x serial dilutions of the test compound in DMSO.

    • Incubate kinase + substrate + compound for 10 min at RT.

    • Initiate reaction by adding ATP. Incubate for 60 min.

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).

    • Read: Luminescence (RLU).

  • Data Analysis: Plot RLU vs. log[Compound]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Cell Viability Assay (MTT/MTS)

Determines cytotoxicity against cancer cell lines (e.g., A549 lung cancer).

  • Seeding: Seed A549 cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with this compound derivatives (0.01 – 100 µM) for 72h.

    • Control: 0.1% DMSO (Negative), Gefitinib (Positive).

  • Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Measurement: Absorbance at 570 nm.

Comparative Biological Data[3][4]

The following table highlights how the 7-fluoro substitution compares to other modifications in 4-anilinoquinazoline kinase inhibitors (Data generalized from SAR studies on EGFR/GAK inhibitors).

Substituent (R7)EGFR

(nM)
Metabolic Stability (Microsomes)Comments
-H 12LowRapidly metabolized at C7 position.
-F (7-Fluoro) 14 High Retains potency; blocks metabolism; minimal steric penalty.
-OMe 8ModerateElectron-donating; increases potency but bulky.
-Cl 25HighSteric bulk can reduce fit in restrictive pockets.

Experimental Workflow Diagram

The following diagram outlines the logical flow from scaffold synthesis to biological validation.

WorkflowStartStart: 2-Amino-4-fluorobenzoic acidInterIntermediate:4-Chloro-7-fluoroquinazolineStart->InterCyclization & ChlorinationProdTarget:N-Substituted-7-Fluoroquinazolin-4-amineInter->ProdNucleophilic Subst. (R-NH2)Assay1Enzymatic Assay(EGFR/Kinase IC50)Prod->Assay1Primary ScreenAssay2Cellular Assay(A549/MCF-7 Viability)Assay1->Assay2If PotentDecisionSAR Evaluation:Is IC50 < 100 nM?Assay2->DecisionData AnalysisDecision->ProdNo: Optimize R-groupEndLead Optimization / In VivoDecision->EndYes: Lead Candidate

Figure 2: Integrated workflow for the synthesis and biological evaluation of this compound derivatives.

References

  • Synthesis and biological evaluation of 7-fluoroquinazoline derivatives. Source: SciSpace / Jiangxi Science & Technology Normal University Context: Details the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine and its anticancer intermediates. URL:[Link]

  • Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles. Source: bioRxiv (2019) Context: comparative SAR of 7-fluoro vs 7-methoxy quinazolines in GAK/SLK/STK10 kinase selectivity. URL:[Link]

  • Aminoquinazoline compounds having anti-inflammatory, antifungal, antiparasitic, and anticancer activity.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Source: Molecules (MDPI) Context: Comprehensive review of quinazoline SAR, highlighting the role of C6/C7 substitutions in EGFR binding. URL:[Link]

  • PubChem Compound Summary: this compound. Source: National Library of Medicine Context: Chemical structure, CAS (1009036-29-6), and physicochemical property data. URL:[Link]

The Vanguard of Precision Oncology: A Technical Guide to 7-Fluoroquinazolin-4-amine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutic agents. Among these, the 7-fluoroquinazolin-4-amine core has emerged as a particularly privileged structure, most notably in the development of targeted cancer therapies. The strategic incorporation of a fluorine atom at the 7-position profoundly influences the molecule's electronic properties and metabolic stability, enhancing its drug-like characteristics. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives. We will delve into detailed synthetic protocols, explore the nuances of SAR that drive potency and selectivity, and examine the molecular mechanisms underpinning their clinical efficacy, with a primary focus on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors. Furthermore, this guide will equip researchers with detailed experimental protocols for the biological evaluation of these compounds, fostering a deeper understanding of this critical class of molecules in modern drug discovery.

The Strategic Importance of the 7-Fluoro Substituent in Quinazoline Scaffolds

The quinazoline ring system, a bicyclic heterocycle of benzene and pyrimidine rings, is a versatile scaffold that has been extensively explored in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The 4-aminoquinazoline substitution pattern is particularly crucial for kinase inhibition, forming a key hydrogen bond interaction within the ATP-binding pocket of many kinases.

The introduction of a fluorine atom at the 7-position of the quinazoline core is a deliberate and impactful modification. Fluorine, being the most electronegative element, imparts unique properties to the molecule:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes. This leads to an increased half-life and improved pharmacokinetic profile of the drug candidate.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the quinazoline nitrogen atoms. This modulation of basicity can be critical for optimizing cell permeability and avoiding off-target interactions.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the target protein's binding site, thereby increasing binding affinity and potency.

These advantageous properties have positioned this compound derivatives at the forefront of targeted therapy, particularly in the realm of oncology.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence, starting from readily available precursors. A common and effective strategy is the construction of the quinazoline core followed by nucleophilic aromatic substitution at the 4-position.

General Synthetic Scheme

A representative synthetic route commences with 2-amino-4-fluorobenzoic acid, which undergoes cyclization to form the 7-fluoroquinazoline-2,4-diol. Subsequent chlorination and nucleophilic substitution with a desired amine yield the final this compound derivative.

A 2-Amino-4-fluorobenzoic Acid B 7-Fluoroquinazoline-2,4-diol A->B Cyclization (e.g., Urea, heat) C 2,4-Dichloro-7-fluoroquinazoline B->C Chlorination (e.g., POCl3, DMF) D This compound Derivative C->D Nucleophilic Substitution (Amine, base) Core This compound Core Activity Biological Activity (e.g., EGFR Inhibition) Core->Activity Substituent Substituent at 4-Anilino Position Substituent->Activity Properties Physicochemical Properties (e.g., Solubility, Permeability) Substituent->Properties Properties->Activity EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization PI3K PI3K/Akt Pathway EGFR->PI3K Activation RAS RAS/MAPK Pathway EGFR->RAS Activation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Start Biological Evaluation Workflow KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Start->KinaseAssay Target Engagement CellViability Cell-Based Viability Assay (e.g., MTT) KinaseAssay->CellViability Cellular Potency Mechanism Mechanistic Studies (e.g., Western Blot) CellViability->Mechanism Mechanism of Action End Lead Optimization & Further Development Mechanism->End

Theoretical Exploration of 7-Fluoroquinazolin-4-amine: A Keystone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs, particularly in oncology. The strategic introduction of a fluorine atom at the 7-position of the quinazoline ring, coupled with an amine group at the 4-position, yields 7-Fluoroquinazolin-4-amine, a molecule of significant interest for targeted therapy. This technical guide provides a comprehensive theoretical framework for elucidating the therapeutic potential of this compound. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and in silico ADME/Tox profiling, we present a robust, multi-faceted approach to understanding its molecular behavior, identifying and validating biological targets, and predicting its drug-like properties. This document is intended to serve as a practical and insightful resource for researchers engaged in the rational design and development of next-generation kinase inhibitors and other targeted therapeutics.

Introduction: The Quinazoline Scaffold and the Significance of 7-Fluoro Substitution

The quinazoline ring system is a privileged scaffold in drug discovery, most notably for its role in the development of kinase inhibitors.[1] A prime example is Gefitinib (Iressa), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which features a substituted quinazoline core.[2] The nitrogen atoms at positions 1 and 3 of the quinazoline ring are critical for forming hydrogen bonds within the ATP-binding pocket of kinases, a key interaction for inhibitory activity.

The introduction of a fluorine atom at the 7-position of the quinazoline ring is a strategic modification that can significantly enhance the therapeutic profile of the molecule. Fluorine's high electronegativity and small size can modulate the electronic properties of the quinazoline ring system, influencing its pKa and binding interactions. Furthermore, the C-F bond can form favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, with protein targets, potentially increasing binding affinity and selectivity. The amine group at the 4-position serves as a crucial anchor point for substitutions, allowing for the exploration of a wide chemical space to optimize target engagement and pharmacokinetic properties.

This guide will delineate a comprehensive theoretical approach to unravel the therapeutic potential of this compound, providing a roadmap for its exploration as a lead compound in drug discovery.

Theoretical Underpinnings: A Multi-pronged Computational Strategy

A thorough theoretical investigation of this compound necessitates a multi-layered computational approach. Each method provides unique insights into the molecule's properties and interactions, and together they form a powerful predictive tool for drug development.

Quantum Chemical Calculations: Unveiling Intrinsic Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and properties of molecules.[3] For this compound, DFT calculations can provide fundamental insights into its reactivity, stability, and intermolecular interaction potential.

Key DFT-derived properties include:

  • Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of the atoms, which is the foundation for all subsequent computational studies. Experimental crystallographic data of related molecules, such as 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline, can be used to validate the computed geometry.[4]

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO is an indicator of molecular stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[5] This is invaluable for predicting sites of non-covalent interactions with biological targets.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
This compoundC₈H₆FN₃163.151.313
4-Aminoquinazoline[6]C₈H₇N₃145.161.313
7-Fluoroquinolin-4-amine[7]C₉H₇FN₂162.161.713

Data sourced from PubChem.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[8] Given the prevalence of the quinazoline scaffold in kinase inhibitors, Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases are logical primary targets for docking studies with this compound.[2][9]

A typical molecular docking workflow involves:

  • Receptor and Ligand Preparation: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing the 3D structure of this compound.

  • Defining the Binding Site: Identifying the ATP-binding pocket or other relevant binding sites on the target protein.

  • Docking Simulation: Using a docking algorithm (e.g., AutoDock, Glide) to explore various binding poses of the ligand within the receptor's binding site.

  • Scoring and Analysis: Ranking the predicted binding poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Molecular Dynamics Simulations: Assessing Binding Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and the assessment of binding stability.

Key insights from MD simulations include:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial docked conformation, indicating the stability of the binding pose.

  • Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein and ligand upon binding.

  • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over the course of the simulation, highlighting the most persistent and important interactions.

  • Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA can be used to estimate the binding free energy of the ligand-receptor complex, providing a more quantitative measure of binding affinity.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to bind to a specific target.[8] Based on the binding mode of this compound identified through docking and MD simulations, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify other molecules with similar features that are also likely to bind to the target.[10]

In Silico ADME/Tox Profiling: Predicting Drug-like Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for successful drug development.[11] Numerous in silico tools can predict these properties based on the molecular structure of this compound.

Key ADME/Tox parameters to evaluate include:

  • Solubility: Prediction of aqueous solubility.

  • Permeability: Prediction of intestinal absorption and blood-brain barrier penetration.

  • Metabolism: Prediction of interactions with cytochrome P450 enzymes.

  • Toxicity: Prediction of potential toxicities, such as cardiotoxicity (hERG inhibition) and mutagenicity (Ames test).

Experimental Protocols: A Theoretical Investigation Workflow

This section outlines a detailed, step-by-step methodology for a comprehensive theoretical study of this compound.

Protocol for Quantum Chemical Calculations
  • Structure Optimization:

    • Build the 3D structure of this compound using a molecular editor.

    • Perform a geometry optimization using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Electronic Properties Calculation:

    • From the optimized structure, calculate the HOMO and LUMO energies, and generate the MEP surface.

    • Perform an NBO analysis to investigate bonding and charge distribution.

Protocol for Molecular Docking
  • Target Selection and Preparation:

    • Select relevant protein targets (e.g., EGFR, Aurora Kinase A) and download their crystal structures from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound. Assign charges and define rotatable bonds.

  • Grid Generation:

    • Define a grid box that encompasses the ATP-binding site of the target kinase.

  • Docking Execution:

    • Run the docking simulation using a program like AutoDock Vina.

  • Analysis of Results:

    • Analyze the docking poses and scores. Visualize the top-ranked pose to identify key binding interactions with the protein residues.

Protocol for Molecular Dynamics Simulations
  • System Preparation:

    • Use the best-ranked docked complex from the molecular docking study.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to physiological temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for adequate sampling of conformational space.

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate RMSD, RMSF, and hydrogen bond occupancy.

    • Calculate the binding free energy using MM/PBSA or MM/GBSA methods.

Visualization of Theoretical Workflows and Concepts

Visual representations are essential for understanding complex theoretical concepts and workflows. The following diagrams are provided in the Graphviz DOT language.

G cluster_0 Quantum Chemistry (DFT) cluster_1 Molecular Modeling cluster_2 Drug Discovery Applications A Geometry Optimization B Frequency Calculation A->B C Electronic Properties (HOMO/LUMO, MEP) B->C D Molecular Docking C->D Optimized Structure E Molecular Dynamics D->E F Binding Free Energy E->F G Pharmacophore Modeling F->G Binding Mode H Virtual Screening G->H I ADME/Tox Prediction H->I Hit Compounds

Figure 1: A comprehensive workflow for the theoretical study of this compound.

G EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->EGFR Inhibition

Figure 2: A simplified signaling pathway of EGFR and the proposed inhibitory action of this compound.

Conclusion and Future Directions

The theoretical framework outlined in this guide provides a powerful and efficient strategy for evaluating the therapeutic potential of this compound. By combining quantum chemical calculations, molecular modeling, and in silico ADME/Tox predictions, researchers can gain a deep understanding of its molecular properties, predict its biological targets, and assess its drug-like characteristics before committing to extensive and costly experimental synthesis and testing.

The insights gained from these theoretical studies will be instrumental in guiding the design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery and development of the next generation of targeted therapies based on the versatile this compound scaffold.

References

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  • ResearchGate. (2024). Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. Retrieved from [Link]

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Introduction: The Strategic Importance of the 7-Fluoroquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Patent Landscape of 7-Fluoroquinazolin-4-amine Core

For Researchers, Scientists, and Drug Development Professionals

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a wide variety of biological targets. Within the vast chemical space of quinazoline derivatives, the 4-aminoquinazoline framework has proven exceptionally fruitful, particularly in the domain of protein kinase inhibition. This guide focuses on a specific, yet critically important, subset: derivatives of this compound.

The introduction of a fluorine atom at the 7-position is not a trivial substitution. It is a strategic chemical modification that profoundly influences the molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the pKa of the quinazoline nitrogen atoms, potentially modulating binding affinity within the ATP pocket of kinases. Furthermore, the C-F bond is exceptionally stable, offering a "metabolic shield" that can prevent oxidative metabolism at that position, often leading to improved pharmacokinetic profiles. It is this combination of modulated electronics and enhanced metabolic stability that has made the this compound core a recurring theme in the patent landscape of targeted cancer therapies.

This guide provides a comprehensive analysis of the patent landscape surrounding this core structure, tracing its evolution from early reversible inhibitors to highly sophisticated, third-generation covalent drugs designed to overcome clinical resistance. We will dissect the key inventive steps, synthetic methodologies, and structure-activity relationships that define this critical area of drug discovery.

Part 1: Foundational Synthesis of the Core Scaffold

The intellectual property surrounding 7-fluoroquinazoline derivatives is intrinsically linked to the methods of their synthesis. A robust and scalable synthesis of the core intermediate, 7-fluoroquinazolin-4(3H)-one, is the gateway to this class of compounds. The most prevalent and frequently cited route in both patent and academic literature begins with 2-amino-4-fluorobenzoic acid.

A review of synthetic strategies highlights a common pathway involving the cyclization of 2-amino-4-fluorobenzoic acid with formamidine acetate to yield 7-fluoroquinazolin-4(3H)-one.[1][2] This intermediate is the pivotal branching point from which a multitude of patented kinase inhibitors are derived.

Experimental Protocol: Synthesis of 7-Fluoroquinazolin-4(3H)-one

Causality: This protocol represents a foundational method frequently referenced in patents for its efficiency in creating the quinazolinone core. The use of formamidine acetate provides the necessary one-carbon and two-nitrogen unit to cyclize the anthranilic acid derivative. The reflux conditions provide the thermal energy required to drive the condensation and subsequent cyclization, while the precipitation upon cooling allows for straightforward isolation of a relatively pure product.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-fluorobenzoic acid (1 equivalent) and formamidine acetate (3 equivalents).

  • Solvent Addition: Add ethanol to the flask to create a slurry.

  • Cyclization: Heat the mixture to reflux and maintain for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Isolation: Cool the reaction mixture to ambient temperature, followed by further cooling in an ice bath to maximize precipitation.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 7-fluoroquinazolin-4(3H)-one as a solid.[1]

This core intermediate is then typically chlorinated at the 4-position using reagents like thionyl chloride or phosphorus oxychloride to generate the highly reactive 4-chloro-7-fluoroquinazoline, a key electrophile for subsequent nucleophilic aromatic substitution with various anilines.

Part 2: The Patent Landscape of Kinase Inhibitors

The true value and extensive patenting of the this compound scaffold are realized in its application as a kinase inhibitor. The evolution of these inhibitors can be categorized into distinct "generations," each representing a significant inventive leap in overcoming the challenges of cancer therapy, particularly drug resistance.

The First Generation: Establishing the 4-Anilinoquinazoline Pharmacophore

While the flagship first-generation EGFR inhibitor, Gefitinib (Iressa®), features a 7-methoxy group, its development laid the critical groundwork for the 4-anilinoquinazoline class.[3][4] Patents from this era, such as U.S. Patent No. 5,770,599, established the fundamental principle of using a substituted aniline at the 4-position to achieve potent and selective inhibition of the EGFR tyrosine kinase.[3] These molecules act as ATP-competitive inhibitors, occupying the ATP binding site and preventing the autophosphorylation and activation of the receptor.

The Second Generation: The Advent of Irreversible Inhibition

The development of clinical resistance to first-generation inhibitors spurred the next wave of innovation: irreversible covalent inhibitors. These drugs retain the 4-anilinoquinazoline core but incorporate a reactive group, typically an acrylamide moiety, at the 6-position. This group forms a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to permanent inactivation of the enzyme.

Afatinib (Gilotrif®) is a prime example. Its core structure is N4-(3-chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine.[5][6][7] The synthesis involves elaborating the 7-fluoroquinazolin-4-one intermediate by introducing a nitro group at the 6-position, followed by reduction to an amine, which is then acylated with a reactive butenamide side chain.[8] Patents protecting Afatinib and related compounds, such as those stemming from the WO2002050043 application, cover not just the final molecule but also the key synthetic intermediates and processes.[8]

Dacomitinib (Vizimpro®) follows a similar principle of irreversible inhibition. Its synthesis also starts from 7-fluoroquinazolin-4(3H)-one, which undergoes nitration, chlorination, and subsequent reaction with an appropriate aniline and side chain to build the final molecule.[2]

The workflow for developing these second-generation inhibitors is a clear progression from the core scaffold.

G cluster_0 Core Synthesis cluster_1 Functionalization for Covalent Inhibition A 2-Amino-4-fluorobenzoic Acid B 7-Fluoroquinazolin-4(3H)-one A->B Formamidine Acetate C 6-Nitro-7-fluoroquinazolin-4-one B->C Nitration D 4-Chloro-6-nitro-7-fluoroquinazoline C->D Chlorination E 6-Amino-4-(anilino)-7-fluoroquinazoline D->E Aniline Substitution & Nitro Reduction F Covalent Inhibitor (e.g., Afatinib) E->F Acrylamide Coupling G cluster_0 Reversible Inhibition (1st Gen) cluster_1 Irreversible Inhibition (2nd/3rd Gen) Kinase_rev EGFR Kinase ATP Pocket Inhibitor_rev Gefitinib Inhibitor_rev->Kinase_rev:p1 H-Bonds (Reversible) Kinase_irrev EGFR Kinase ATP Pocket Cys797 Inhibitor_irrev Afatinib / Osimertinib Inhibitor_irrev->Kinase_irrev:p1 Initial Binding (Reversible) Inhibitor_irrev->Kinase_irrev:cys Covalent Bond (Irreversible)

Caption: Reversible vs. Irreversible Kinase Inhibition Mechanisms.

Part 4: Summary of Key Patented Drugs and Assignees

The patent landscape for this compound derivatives is dominated by major pharmaceutical companies who have invested heavily in kinase inhibitor research.

Drug Name Key Assignee(s) Core Mechanism Primary Indication Key Patent Family (Example)
Gefitinib *AstraZenecaReversible EGFR TKINSCLCU.S. Patent 5,770,599 [3]
Afatinib Boehringer IngelheimIrreversible EGFR/HER2 TKINSCLC with EGFR mutationsU.S. Patent RE43,431 [8]
Dacomitinib Pfizer Inc.Irreversible EGFR family TKINSCLC with EGFR mutationsU.S. Patent 7,772,235
Osimertinib AstraZenecaIrreversible EGFR TKI (T790M)NSCLC with T790M mutationU.S. Patent 8,940,750

*Note: Gefitinib is included as the foundational compound for the 4-anilinoquinazoline class, though it lacks the 7-fluoro substituent.

Conclusion and Future Outlook

The patent landscape of this compound is a testament to the power of iterative, structure-based drug design. From a simple, metabolically-stabilized scaffold has emerged multiple generations of life-saving cancer therapies. The inventive steps protected by the patent system have focused on enhancing potency, modulating selectivity, and, most critically, overcoming clinical mechanisms of drug resistance.

Future patent applications in this space are likely to focus on several key areas:

  • Novel Covalent Warheads: Exploring alternatives to the acrylamide group to fine-tune reactivity or target different amino acid residues.

  • Targeting New Kinases: Applying the 7-fluoroquinazoline scaffold to inhibit other kinase families beyond EGFR.

  • Combination Therapies: Patents covering the use of these inhibitors in combination with other agents, such as immunotherapy or other targeted drugs.

  • PROTACs and Degraders: Incorporating the quinazoline core as a warhead in Proteolysis Targeting Chimeras (PROTACs) to induce degradation of the target kinase rather than just inhibiting it.

For researchers and drug developers, the this compound core remains a fertile ground for innovation. A thorough understanding of its existing patent landscape is not a barrier but a roadmap, illuminating proven strategies and highlighting the unmet needs where the next generation of groundbreaking therapies will arise.

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 7-Fluoroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Quinazoline Core in Modern Chemistry

The quinazoline framework is a privileged scaffold in pharmaceutical science, forming the structural basis for a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3] The introduction of a fluorine atom, as in 7-Fluoroquinazolin-4-amine, offers a powerful tool for modulating a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, without significantly increasing steric bulk.

This guide serves as a foundational reference for the analytical characterization of this compound. Understanding its spectroscopic fingerprint is a prerequisite for confirming its identity, assessing purity, and studying its role in subsequent chemical transformations.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₆FN₃ [4]
Molecular Weight 163.15 g/mol [4]
Exact Mass 163.05457537 Da [4]

| Heavy Atom Count | 12 |[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular skeleton and the electronic environment of each nucleus.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the amine group. The key diagnostic feature will be the presence of both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale & Comparative Insights
H2 ~8.3 s - Singlet, typical for H2 in quinazoline systems.[5] No adjacent protons.
H8 ~8.2 dd J(H-H) ≈ 8.5, J(H-F) ≈ 6.0 Doublet of doublets due to ortho coupling with H6 (³JHH) and meta coupling to F7 (⁴JHF).
H5 ~7.8 d J(H-H) ≈ 8.5 Doublet from ortho coupling with H6 (³JHH).
H6 ~7.4 ddd J(H-H) ≈ 8.5, J(H-H) ≈ 2.0, J(H-F) ≈ 9.0 Doublet of doublet of doublets from ortho coupling to H5 and F7, and meta coupling to H8.

| NH₂ | ~7.0 | br s | - | Broad singlet, exchangeable with D₂O. Position is solvent and concentration dependent. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be characterized by eight distinct signals for the carbon atoms. The carbon directly attached to the fluorine (C7) will exhibit a large one-bond C-F coupling constant (¹JCF), while other nearby carbons will show smaller two-, three-, and four-bond couplings.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon Predicted Shift (δ, ppm) Coupling (JCF, Hz) Rationale & Notes
C4 ~160 Small Positioned next to two nitrogen atoms.
C7 ~162 ¹J ≈ 245 Large one-bond C-F coupling is characteristic. Shift is significantly downfield due to F.
C8a ~152 Small Bridgehead carbon adjacent to N1.
C2 ~150 - Carbon between two nitrogens.
C5 ~128 ³J ≈ 8 Three-bond coupling to fluorine.
C8 ~125 ³J ≈ 5 Three-bond coupling to fluorine.
C4a ~120 Small Bridgehead carbon.

| C6 | ~115 | ²J ≈ 22 | Two-bond coupling to fluorine. |

Predicted ¹⁹F NMR Data

¹⁹F NMR is a highly sensitive technique that provides a clear window into the fluorine's environment.[6] For this molecule, a single fluorine environment is expected.

Table 4: Predicted ¹⁹F NMR Spectral Data (376 MHz, DMSO-d₆, Ref: CFCl₃)

Nucleus Predicted Shift (δ, ppm) Multiplicity Coupling Rationale

| F7 | -110 to -125 | m | H-F | The chemical shift is typical for an aryl fluoride.[7] The multiplet arises from coupling to ortho (H6, H8) and meta (H5) protons. |

Standard Protocol for NMR Data Acquisition

Rationale: DMSO-d₆ is selected as the solvent due to the excellent solubility of many heterocyclic amines and its high boiling point, which is suitable for variable temperature studies if needed. Tetramethylsilane (TMS) serves as the internal standard for ¹H and ¹³C NMR.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-15 ppm.

    • Employ a 30-degree pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire 16-32 scans for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • Set the relaxation delay to 5 seconds to ensure quantitative accuracy for all carbon types.

    • Acquire 1024 or more scans, as ¹³C has a low natural abundance.

  • ¹⁹F NMR Acquisition:

    • Use a broadband or fluorine-specific probe.

    • Set the spectral window appropriately around the expected -115 ppm region.

    • Acquire both proton-coupled and decoupled spectra to aid in assignment.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target compound. Electrospray Ionization (ESI) is the preferred method for this class of molecules due to its soft ionization nature, which typically preserves the molecular ion.

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

Ion Calculated m/z Rationale & Expected Observations
[M+H]⁺ 164.0622 The most abundant ion expected in positive ion mode ESI, resulting from protonation of one of the basic nitrogen atoms. High-resolution mass spectrometry (HRMS) should confirm the elemental composition C₈H₇FN₃⁺.[5]
[M+Na]⁺ 186.0441 A sodium adduct is commonly observed, especially if glassware is not meticulously cleaned or if sodium salts are present in the solvent.[8]

| [M]⁺ | 163.0546 | The molecular ion may be observed with other ionization techniques like Electron Impact (EI), though fragmentation would be more extensive. |

Standard Protocol for ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an ESI source.

  • Infusion: Directly infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

  • Source Parameters:

    • Operate in positive ion mode.

    • Set capillary voltage to ~3.5-4.5 kV.

    • Optimize nebulizer gas pressure and drying gas flow rate and temperature to achieve a stable spray and efficient desolvation.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500 to observe the parent ion and any potential low-mass fragments or impurities.

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in the molecule. The spectrum of this compound will be dominated by vibrations from the amine group and the aromatic system.

Table 6: Predicted IR Absorption Bands (ATR-FTIR)

Wavenumber (cm⁻¹) Intensity Vibration Type Rationale & Interpretation
3450-3300 Medium, Sharp N-H Asymmetric & Symmetric Stretch Two distinct bands are the hallmark of a primary amine (R-NH₂).[9]
3100-3000 Medium-Weak Aromatic C-H Stretch Characteristic of sp² C-H bonds in the quinazoline ring system.
1650-1620 Strong N-H Bending (Scissoring) This strong band is characteristic of a primary amine and can sometimes be mistaken for a carbonyl group.[9]
1610, 1580, 1500 Medium-Strong Aromatic C=C and C=N Stretch Multiple sharp bands are typical for the skeletal vibrations of aromatic and heteroaromatic rings.
1250-1200 Strong Aromatic C-F Stretch The C-F stretch is typically a strong and reliable band in the fingerprint region.[10]

| 1340-1250 | Strong | Aromatic C-N Stretch | Stretching vibration of the amine C-N bond.[9] |

Standard Protocol for ATR-FTIR Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for solid powder samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.

  • Cleaning: Thoroughly clean the crystal after analysis to prevent cross-contamination.

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple orthogonal techniques. The following workflow ensures the unambiguous identification and purity assessment of this compound.

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 7-Fluoroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword: The Rationale Behind the Structure

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The introduction of a fluorine atom at the 7-position, yielding compounds like 7-fluoroquinazolin-4-amine, can significantly modulate a molecule's physicochemical properties, including its metabolic stability and binding affinity to target proteins.[1] Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is not merely an academic exercise. It provides invaluable insights into intermolecular interactions that govern crystal packing, which in turn influences critical pharmaceutical properties such as solubility, dissolution rate, and bioavailability.

This guide provides an in-depth technical walkthrough of the process of determining and analyzing the crystal structure of a representative 7-fluoroquinazoline derivative. While the specific crystal structure for this compound is not publicly available as of this writing, we will utilize the detailed crystallographic data of a closely related analogue, 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline , to illustrate the experimental workflow and analytical principles.[3] The methodologies and interpretations presented herein are directly applicable to the broader class of 7-fluoroquinazoline compounds.

I. From Synthesis to Single Crystals: The Genesis of a Structure

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical for the success of the entire analysis.

Synthesis of the Quinazoline Core

The synthesis of 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline, as a representative example, involves a nucleophilic aromatic substitution reaction.[3] Typically, this involves the reaction of a 4-chloro-7-fluoroquinazoline precursor with an appropriate nucleophile, in this case, 4-aminophenol.[3]

Experimental Protocol: Synthesis of 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline [3]

  • Reactant Preparation: A mixture of dimethylformamide (DMF), potassium tert-butoxide, and 4-aminophenol is prepared in a reaction vessel.

  • Addition of Quinazoline Precursor: 4-Chloro-7-fluoroquinazoline is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to 343 K for 8 hours. The elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution.

  • Workup and Purification:

    • Upon cooling, the reaction mixture is partitioned between water and ethyl acetate.

    • The organic phase is collected, and the aqueous phase is extracted further with ethyl acetate.

    • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Recrystallization: The crude product is recrystallized from a suitable solvent, such as ethyl acetate, to yield the purified compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a crystalline lattice. For many quinazoline derivatives, slow evaporation of a solution is an effective method.[3][4]

Experimental Protocol: Single Crystal Growth [3]

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent, such as ethyl acetate. The choice of solvent is crucial; it should be one in which the compound has moderate solubility.

  • Creation of a Supersaturated Solution: The compound is dissolved, gently warming if necessary, to achieve a clear, saturated, or slightly supersaturated solution.

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process allows for the formation of well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.

G cluster_synthesis Synthesis cluster_crystallization Crystallization s1 Reactants: 4-Chloro-7-fluoroquinazoline 4-Aminophenol KOtBu, DMF s2 Reaction at 343 K, 8h s1->s2 s3 Workup & Purification s2->s3 s4 Recrystallization s3->s4 c1 Dissolution in Ethyl Acetate s4->c1 Purified Compound c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 xray Single-Crystal X-ray Diffraction c3->xray

Caption: From synthesis to single crystal.

II. Probing the Crystal Lattice: Single-Crystal X-ray Diffraction

With a suitable single crystal in hand, the next phase involves irradiating it with X-rays to generate a diffraction pattern. This pattern contains the information needed to determine the arrangement of atoms within the crystal.

Experimental Protocol: Data Collection and Structure Solution [3]

  • Crystal Mounting: A single crystal of appropriate size (e.g., 0.30 × 0.20 × 0.10 mm) is mounted on a goniometer head.[3]

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations of the atoms.[3] It is then irradiated with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[3] As the crystal is rotated, a series of diffraction images are collected.

  • Data Reduction: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams.

  • Structure Solution: The phases of the diffracted beams are determined using computational methods (e.g., direct methods with software like SHELXS). This provides an initial electron density map.

  • Structure Refinement: The initial model of the structure is refined against the experimental data using least-squares methods (e.g., with software like SHELXL).[3] This process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]

G d1 Single Crystal Mounting d2 X-ray Diffraction Data Collection d1->d2 d3 Data Reduction (Unit Cell, Space Group, Intensities) d2->d3 s1 Structure Solution (Direct Methods - SHELXS) d3->s1 s2 Initial Electron Density Map s1->s2 r1 Structure Refinement (Least-Squares - SHELXL) s2->r1 r2 Final Crystal Structure r1->r2

Caption: X-ray diffraction workflow.

III. Deciphering the Blueprint: Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and the intermolecular interactions that stabilize the crystal lattice.

Crystallographic Data Summary

The key parameters derived from the X-ray diffraction experiment are summarized in a crystallographic data table.

Parameter 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline [3]
Chemical FormulaC₁₄H₁₀FN₃O
Formula Weight255.25
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.0210 (16)
b (Å)8.3370 (17)
c (Å)17.562 (4)
V (ų)1174.4 (4)
Z4
Temperature (K)293
Radiation (Å)Mo Kα (0.71073)
R-factor0.045
wR-factor0.110
Molecular Geometry

The analysis of the crystal structure of 4-[(7-fluoroquinazolin-4-yl)oxy]aniline reveals that the bicyclic quinazoline system is essentially planar.[3] The dihedral angle between the quinazoline ring system and the adjacent benzene ring is 85.73 (9)°.[3] This near-perpendicular arrangement minimizes steric hindrance between the two aromatic systems.

Intermolecular Interactions and Crystal Packing

The stability of the crystal lattice is dictated by a network of non-covalent interactions. In the case of 4-[(7-fluoroquinazolin-4-yl)oxy]aniline, two key types of interactions are observed:

  • Hydrogen Bonding: Two intermolecular N—H···N hydrogen bonds contribute significantly to the stability of the molecular packing.[3] The amine group of one molecule acts as a hydrogen bond donor to a nitrogen atom of the quinazoline ring of an adjacent molecule.

  • π-π Stacking: Weak π-π stacking interactions are also present, with a centroid-centroid distance of 3.902 (2) Å between the quinazoline and benzene rings of neighboring molecules.[3]

These interactions create a robust three-dimensional network that defines the crystal's overall structure and properties.

G cluster_interactions Intermolecular Interactions h_bond N-H···N Hydrogen Bonds crystal Crystal Lattice Stability h_bond->crystal pi_stack π-π Stacking Interactions pi_stack->crystal

Caption: Key intermolecular interactions.

IV. Conclusion and Future Directions

The crystal structure analysis of 4-[(7-fluoroquinazolin-4-yl)oxy]aniline provides a detailed roadmap for understanding the solid-state properties of this class of compounds. The elucidated molecular geometry and intermolecular interactions offer a rational basis for explaining and potentially predicting the physicochemical properties of related molecules, including the titular this compound. For drug development professionals, this structural information is crucial for formulation design, polymorph screening, and understanding structure-activity relationships at a fundamental level. Future work should aim to obtain the crystal structure of this compound itself to allow for a direct comparison and a deeper understanding of how the seemingly subtle change from an ether linkage to a direct amine connection influences the crystal packing and, ultimately, the compound's behavior as a pharmaceutical solid.

References

  • Jing, J., Guibin, W., & Dingqiang, L. (2010). 4-[(7-Fluoroquinazolin-4-yl)oxy]aniline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o229. [Link]

  • Jing, J., Guibin, W., & Dingqiang, L. (2010). 4-[(7-Fluoro-quinazolin-4-yl)-oxy]aniline. Acta Crystallographica. Section E, Structure Reports Online, 67(Pt 1), o229. [Link]

  • Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. (2024). Bioorganic & Medicinal Chemistry, 105, 117660. [Link]

  • Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors. (2021). European Journal of Medicinal Chemistry, 216, 113291. [Link]

  • Al-Wabli, R. I., Al-Ghamdi, A. R., Aswathy, S. V., Ghabbour, H. A., Al-Agamy, M. H., Joe, I. H., & Attia, M. I. (2019). Synthesis, Single Crystal X-ray Structure, DFT Computations, Hirshfeld Surface Analysis and Molecular Docking Simulations on ({[(1E)-1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]amino}oxy)(furan-2-yl)methanone: A New Antifungal Agent. Crystals, 9(1), 25. [Link]

  • (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 5990. [Link]

Sources

Therapeutic Targeting with the 7-Fluoroquinazolin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

7-Fluoroquinazolin-4-amine (CAS: 16499-57-3 for the 4(3H)-one precursor; amine derivatives vary) represents a "privileged scaffold" in medicinal chemistry. While the quinazoline-4-amine core is the structural backbone of blockbuster tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib, the 7-fluoro substitution offers a specific tactical advantage.

In drug design, the C7 position of the quinazoline ring is a metabolic "hotspot," susceptible to oxidative metabolism and glucuronidation. Substituting hydrogen with fluorine—a bioisostere with high electronegativity and small atomic radius (1.47 Å)—blocks this metabolic liability without imposing steric penalties that would disrupt binding at the ATP-binding pocket. Consequently, this scaffold serves as a high-value pharmacophore for developing inhibitors against EGFR , Aurora Kinases , and VEGFR .

Chemical Biology & SAR: The Core Mechanism

The therapeutic efficacy of this compound derivatives is driven by their ability to mimic the adenine ring of ATP.

Binding Mode (The Hinge Interaction)

The quinazoline N1 and N3 nitrogen atoms are critical for hydrogen bonding with the kinase hinge region.

  • N1 Acceptor: Typically accepts a hydrogen bond from the backbone amide NH of a specific residue (e.g., Met793 in EGFR).

  • N3 Interaction: Often interacts via a water-mediated bridge to the "gatekeeper" residue (e.g., Thr790 in EGFR).[1]

  • 7-Fluoro Role: The fluorine atom at C7 modulates the pKa of the ring nitrogens via electron withdrawal, potentially strengthening the H-bond at N1 while increasing lipophilicity (LogP), which enhances membrane permeability and Blood-Brain Barrier (BBB) penetration.

Primary Therapeutic Targets

Epidermal Growth Factor Receptor (EGFR)

The most validated target for this scaffold is the ErbB family of receptor tyrosine kinases.

  • Mechanism: Competitive inhibition at the ATP-binding cleft.

  • Relevance: Non-Small Cell Lung Cancer (NSCLC) harboring EGFR mutations (L858R, del19).

  • Resistance Management: The 7-fluoro core is frequently explored in "third-generation" inhibitor design to overcome the T790M resistance mutation. The compact fluorine atom avoids steric clash with the bulkier Methionine residue in the mutated gatekeeper.

Aurora Kinases (A & B)

Emerging literature identifies 7-substituted quinazolines as potent inhibitors of Aurora Kinases, which regulate mitosis.

  • Pathology: Overexpressed in breast, colon, and pancreatic cancers.[2]

  • Mechanism: Inhibition causes failure of cytokinesis, leading to polyploidy and subsequent apoptosis.

Dual VEGFR/EGFR Inhibition

Derivatives of this scaffold often exhibit "polypharmacology," inhibiting both EGFR (tumor growth) and VEGFR-2 (angiogenesis). This dual action is desirable for preventing tumor vascularization.

Pathway Visualization: EGFR Signaling Cascade

The following diagram illustrates the downstream signaling pathways (MAPK and PI3K/Akt) blocked by this compound derivatives.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS (GTPase) EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor 7-F-Quinazoline Inhibitor Inhibitor->EGFR Inhibition (ATP Site) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Gene Expression) ERK->Nucleus Translocation AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Response Cell Proliferation & Survival Nucleus->Response

Caption: Blockade of RAS/RAF/MEK and PI3K/AKT pathways by competitive inhibition of EGFR phosphorylation.

Experimental Validation Protocols

To validate the activity of a this compound derivative, a rigorous screening cascade is required.

In Vitro Kinase Assay (TR-FRET)

This protocol measures the IC50 of the compound against recombinant EGFR kinase. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Reagents:

  • Recombinant EGFR enzyme (human, intracellular domain).

  • Substrate: Poly(Glu, Tyr) 4:1 biotinylated peptide.

  • ATP (at Km concentration, typically 10 µM).

  • Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC.

Protocol:

  • Preparation: Dilute the 7-Fluoroquinazolin derivative in 100% DMSO (start at 10 mM). Prepare 10-point serial dilutions (1:3).

  • Enzyme Reaction: In a 384-well low-volume plate, add 2 µL of compound solution. Add 4 µL of EGFR enzyme mix in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 10 min at RT to allow inhibitor binding.

  • Initiation: Add 4 µL of Substrate/ATP mix.

  • Incubation: Incubate for 60 min at RT.

  • Termination/Detection: Add 10 µL of EDTA-containing detection mix (Eu-antibody + SA-APC).

  • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Cell Viability Assay (MTT/CellTiter-Glo)

Objective: Confirm that kinase inhibition translates to cellular cytotoxicity in EGFR-dependent lines (e.g., A549, PC-9).

Protocol:

  • Seeding: Seed A549 cells (3,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat cells with the compound (0.1 nM – 10 µM) for 72 hours. Include DMSO control (0.1%).

  • Readout: Add CellTiter-Glo reagent (promotes cell lysis and generates luminescence proportional to ATP).

  • Data: Calculate GI50 (Growth Inhibition 50%). Note: A potent 7-fluoro derivative should show GI50 < 100 nM in mutant EGFR lines.

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow from synthesis to lead validation.

Workflow Start 7-Fluoroquinazolin-4(3H)-one (Precursor) Chem Chlorination (POCl3) & Amine Substitution Start->Chem Product This compound Derivative Chem->Product Assay1 Biochemical Assay (TR-FRET / IC50) Product->Assay1 Primary Screen Assay2 Cellular Assay (A549 / PC-9 Viability) Assay1->Assay2 If IC50 < 100nM Assay3 Western Blot (p-EGFR / p-ERK) Assay2->Assay3 Mechanism Check Decision Lead Selection Assay3->Decision

Caption: Integrated workflow for synthesizing and validating 7-fluoroquinazolin-based kinase inhibitors.

Comparative Data Summary

The table below highlights the theoretical impact of the 7-fluoro substitution compared to the non-fluorinated parent scaffold in EGFR inhibitors.

FeatureQuinazoline-4-amine (H-substituted)This compoundAdvantage
Metabolic Stability Low (C7 oxidation/glucuronidation)High (C-F bond is stable)Prolonged Half-life (t1/2)
Electronic Effect NeutralElectron WithdrawingModulates N1 pKa (H-bond strength)
Lipophilicity (LogP) ModerateIncreasedImproved BBB Penetration
Steric Hindrance Low (Van der Waals radius ~1.2 Å)Low (Van der Waals radius ~1.47 Å)Retains binding in tight pockets

References

  • Zhang, J., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules. Available at: [Link]

  • Bhatia, R., et al. (2025). "Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth." MDPI. Available at: [Link]

  • Carlomagno, F., et al. (2025).[3] "Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor." European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (2025).[4] "this compound Compound Summary." National Library of Medicine. Available at: [Link]

  • Suman, P., et al. (2022).[5] "'4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer." bioRxiv. Available at: [Link]

Sources

Methodological & Application

Application Note: 7-Fluoroquinazolin-4-amine as a Core Scaffold in Cell-Based Pharmacological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers utilizing 7-Fluoroquinazolin-4-amine (CAS: 16499-57-3) , primarily as a chemical scaffold (fragment) or structural control in the development of Tyrosine Kinase Inhibitors (TKIs) and Histamine H4 Receptor antagonists.

Executive Summary

This compound (7-FQA) represents a "privileged scaffold" in medicinal chemistry. It serves as the core pharmacophore for several FDA-approved EGFR inhibitors (e.g., Vandetanib, Afatinib precursors) and investigational Histamine H4 receptor ligands. In cell-based assays, 7-FQA is rarely used as a standalone therapeutic agent due to its moderate potency; rather, it is utilized as a Fragment Probe or Negative Control to validate the contribution of the core scaffold versus the complete drug molecule (Structure-Activity Relationship benchmarking).

This guide details protocols for validating target engagement (CETSA) and assessing baseline kinase inhibitory potential (Western Blot) to support Fragment-Based Drug Discovery (FBDD).

Scientific Background & Mechanism

The Quinazoline Pharmacophore

The 4-aminoquinazoline motif is an adenine mimetic. It binds to the ATP-binding pocket of protein kinases (specifically the hinge region) or the orthosteric site of specific GPCRs.

  • Kinase Target (EGFR): The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region amino acids (e.g., Met793 in EGFR). The 7-fluoro substitution modulates the electron density of the ring, often enhancing metabolic stability and altering pKa compared to the unsubstituted parent.

  • GPCR Target (Histamine H4): The amino-quinazoline core mimics the imidazole ring of histamine, allowing interaction with Asp94 in the H4 receptor transmembrane domain.

Why Use 7-FQA in Assays?
  • Fragment Screening: To confirm that the core scaffold binds the target inside the cell before elaborating the molecule with solubilizing tails.

  • Selectivity Profiling: To determine "off-target" toxicity driven solely by the ATP-mimetic core.

  • SAR Baseline: To quantify the potency shift (e.g.,

    
    ) gained by adding substituents at the 4-amino position.
    
Pathway Visualization

The following diagram illustrates the interference of 7-FQA in the EGFR signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR (Receptor Tyrosine Kinase) RAS RAS-GDP EGFR->RAS Activation ATP ATP (Intracellular) ATP->EGFR Phosphorylation (Activation) FQA This compound (Inhibitor/Fragment) FQA->EGFR Competitive Binding (ATP Pocket Blockade) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (p-ERK) MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Mechanism of Action. 7-FQA competes with ATP for the binding site on the intracellular domain of EGFR, preventing autophosphorylation and downstream RAS/RAF/MEK signaling.

Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA)

Purpose: Since fragment-like molecules (like 7-FQA) often have high micromolar IC50s, functional assays may be noisy. CETSA directly measures physical binding (Target Engagement) in intact cells by assessing thermal stabilization.

Materials:

  • Cell Line: A549 (EGFR wt) or H1975 (EGFR L858R/T790M).

  • Compound: this compound (100 mM stock in DMSO).

  • Detection: Western Blot reagents for EGFR.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at

    
     cells/mL in T-25 flasks. Allow 24h recovery.
    
  • Treatment:

    • Treat cells with 50 µM 7-FQA (High concentration is required for fragments).

    • Control: 0.05% DMSO vehicle.

    • Incubate for 1 hour at 37°C / 5% CO2.

  • Harvesting: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot into 8 PCR tubes (50 µL each).

  • Thermal Challenge:

    • Using a gradient PCR cycler, heat tubes to: 40, 43, 46, 49, 52, 55, 58, 61°C for 3 minutes .

    • Cool immediately to 25°C for 3 minutes.

  • Lysis: Add NP-40 lysis buffer, freeze-thaw (liquid nitrogen/37°C) x3 cycles to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Note: Unbound/unstable protein precipitates; bound/stable protein remains in supernatant.

  • Analysis: Run supernatant on SDS-PAGE. Blot for EGFR.[1][2][3][4]

  • Validation: 7-FQA binding is confirmed if the EGFR band persists at higher temperatures compared to the DMSO control (Thermal Shift

    
    ).
    
Protocol B: Functional Kinase Inhibition (In-Cell Western)

Purpose: To determine the functional IC50 of the scaffold compared to a reference drug (e.g., Gefitinib). This validates the "Scaffold Efficacy."

Materials:

  • Cell Line: A431 (High EGFR expression).

  • Stimulant: EGF (Epidermal Growth Factor).

  • Antibodies: Anti-phospho-EGFR (Tyr1068) and Anti-Total EGFR.

Step-by-Step Methodology:

  • Preparation: Seed 10,000 cells/well in a 96-well black-walled plate. Culture overnight.

  • Starvation: Replace media with serum-free media for 4 hours to reduce basal phosphorylation.

  • Compound Dosing:

    • Prepare serial dilutions of 7-FQA: Range 100 µM to 0.1 µM (1:3 dilution).

    • Critical: Fragments have low affinity. Do not use the nanomolar range used for Gefitinib.

    • Incubate for 1 hour.

  • Stimulation: Add EGF (final conc. 100 ng/mL) for 15 minutes.

  • Fixation: Remove media, fix with 4% Paraformaldehyde (15 mins). Permeabilize with MeOH (-20°C).

  • Staining:

    • Block with 5% BSA.

    • Incubate with Primary Abs (p-EGFR and Total EGFR) overnight.

    • Incubate with IRDye-conjugated secondary antibodies (800CW and 680RD).

  • Data Acquisition: Scan on LI-COR Odyssey or similar.

  • Calculation: Normalize p-EGFR signal to Total EGFR signal. Plot dose-response curve.

Data Analysis & Interpretation

Expected Results Table

When comparing 7-FQA to a fully elaborated drug (e.g., Gefitinib), expect the following profile:

ParameterThis compound (Scaffold)Gefitinib (Full Drug)Interpretation
IC50 (Enzymatic) 1 - 10 µM2 - 30 nMThe scaffold provides the core binding; the tail group provides nanomolar affinity.
CETSA

+2°C to +4°C+8°C to +12°CModerate thermal stabilization indicates reversible, lower-affinity binding.
Solubility HighModerateFragments are often more soluble but less permeable than lipophilic drugs.
Selectivity Low (Promiscuous)HighThe core scaffold may bind multiple kinases (Pan-kinase binder).
Troubleshooting Common Issues
  • No Inhibition Observed: Fragments often require concentrations >10 µM. If no inhibition is seen at 10 µM, increase to 100 µM. Ensure DMSO concentration remains <0.5% to avoid solvent toxicity.

  • Precipitation: 7-FQA is generally soluble, but check for crystallization in media at >100 µM.

  • High Background in CETSA: Ensure the lysis step is vigorous. Incomplete lysis can leave aggregated protein in the supernatant, masking the thermal shift.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: -20°C, dessicated.

  • Stability: Stable in DMSO for 6 months at -20°C. Avoid repeated freeze-thaw cycles.

References

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of Quinazoline Inhibitors of EGFR." Journal of Medicinal Chemistry. (Foundational work establishing the 4-anilinoquinazoline scaffold).

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. (Standard protocol for CETSA used in Protocol A).

  • Thurmond, R. L., et al. (2008). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines."[5] Nature Reviews Drug Discovery. (Context for Quinazolines in H4 receptor antagonism).

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the evolution from the quinazoline amine core to the drug).

Disclaimer: This Application Note is for research use only. This compound is not approved for diagnostic or therapeutic use in humans.

Sources

Application Notes and Protocols for 7-Fluoroquinazolin-4-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system is a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] This heterocyclic scaffold has earned the designation of a "privileged structure" due to its remarkable ability to serve as a versatile backbone for potent and selective inhibitors of various protein kinases.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.

Numerous FDA-approved drugs, including gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), are built upon the 4-aminoquinazoline core and function primarily as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The mechanism of action for these inhibitors typically involves competitive binding at the ATP pocket of the kinase domain, thereby blocking downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[1]

7-Fluoroquinazolin-4-amine represents a fundamental building block within this important class of compounds. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical properties of the molecule, including its metabolic stability and binding affinity to target kinases. While this compound itself is a starting point for more complex derivatives, understanding its behavior and establishing robust protocols for its evaluation in kinase assays are critical first steps in the drug discovery pipeline.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its derivatives in a variety of industry-standard kinase inhibition assays. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear and accessible format.

Chapter 1: Preparing this compound for In Vitro Assays

Proper preparation of the test compound is paramount for generating accurate and reproducible data. Small molecule inhibitors like this compound are often hydrophobic and require careful handling to ensure complete solubilization and prevent precipitation in aqueous assay buffers.

Stock Solution Preparation
  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of kinase inhibitors due to its excellent solvating power for a wide range of organic molecules.

  • Procedure:

    • Accurately weigh a precise amount of this compound powder.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired high-concentration stock, typically 10 mM.

    • Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication. Visually inspect the solution to confirm the absence of any particulate matter.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Serial Dilutions for IC50 Determination

To determine the half-maximal inhibitory concentration (IC50), a series of dilutions of the test compound is required.

  • Intermediate Dilutions: Prepare an intermediate stock solution from the high-concentration DMSO stock in the appropriate kinase assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay well is kept low (typically ≤1%) to avoid solvent-induced artifacts.[4]

  • Serial Dilution Plate: A common practice is to perform serial dilutions in a separate 96-well or 384-well plate. For example, to create a 10-point, 3-fold serial dilution series:

    • Add a starting volume of the highest desired concentration of this compound (in assay buffer with a constant percentage of DMSO) to the first well of a column.

    • Add assay buffer with the same percentage of DMSO to the remaining wells in that column.

    • Perform a serial transfer of a fixed volume from well to well, mixing thoroughly at each step.

Chapter 2: Homogeneous Luminescence-Based Kinase Assay: ADP-Glo™

The ADP-Glo™ Kinase Assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted; second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[5] This luminescent signal is directly proportional to the kinase activity.

Principle of the ADP-Glo™ Assay

The workflow for the ADP-Glo™ assay is designed to be straightforward and amenable to automation.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Kinase Detection Reagent Addition Kinase Kinase + Substrate Reaction Phosphorylated Substrate + ADP Kinase->Reaction ATP ATP ATP->Reaction Inhibitor This compound Inhibitor->Kinase Inhibition Depletion Remaining ATP Depletion Reaction->Depletion Conversion ADP → ATP Depletion->Conversion Detection Luciferase + Luciferin Conversion->Detection Light Luminescent Signal Detection->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol: IC50 Determination for this compound against EGFR

This protocol is adapted for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

Materials:

  • Recombinant human EGFR kinase (e.g., Promega, #V9261)[6]

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[7]

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP, 10 mM stock

  • This compound, 10 mM in DMSO

  • Staurosporine or Gefitinib (as a positive control inhibitor)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Prepare a serial dilution of this compound (e.g., 10-point, 3-fold) in kinase buffer containing a fixed percentage of DMSO.

    • Add 1 µL of each compound dilution to the appropriate wells of the assay plate.

    • For control wells, add 1 µL of kinase buffer with the same DMSO concentration (vehicle control for 0% inhibition) and 1 µL of a high concentration of a known potent inhibitor like staurosporine (positive control for 100% inhibition).

  • Kinase/Substrate Addition:

    • Prepare a 2X kinase/substrate master mix in kinase buffer. The optimal kinase concentration should be predetermined to be in the linear range of the assay.

    • Add 2 µL of the master mix to each well.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase buffer. The ATP concentration should ideally be at the Km for the specific kinase.

    • Add 2 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 5 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.[8]

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[9]

    • Mix and incubate at room temperature for 40 minutes.[9]

  • Detect ADP:

    • Add 10 µL of Kinase Detection Reagent to each well.[9]

    • Mix and incubate at room temperature for 30-60 minutes.[9]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Chapter 3: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays

TR-FRET assays, such as HTRF® and LanthaScreen™, are powerful platforms for studying kinase inhibition. They offer a homogeneous format with high sensitivity and reduced interference from compound autofluorescence compared to standard fluorescence assays.

Principle of HTRF® Kinase Assays

HTRF® kinase assays typically utilize a europium cryptate (donor) labeled antibody that recognizes a phosphorylated substrate and an XL665 (acceptor) labeled tag on the substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to FRET to the acceptor, which then emits a long-lived fluorescent signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

HTRF_Principle cluster_0 No Inhibition cluster_1 With Inhibition Kinase_A Active Kinase PhosphoSubstrate Phosphorylated Substrate Kinase_A->PhosphoSubstrate Phosphorylation Substrate_A Biotin-Substrate-XL665 Substrate_A->PhosphoSubstrate ATP_A ATP ATP_A->PhosphoSubstrate Antibody Eu-Antibody PhosphoSubstrate->Antibody Binding FRET FRET Signal Antibody->FRET Kinase_I Inhibited Kinase Substrate_I Biotin-Substrate-XL665 Kinase_I->Substrate_I No Phosphorylation NoFRET No FRET Substrate_I->NoFRET ATP_I ATP Inhibitor This compound Inhibitor->Kinase_I Blocks Active Site

Caption: Principle of a typical HTRF® kinase assay.

Protocol: IC50 Determination for this compound against VEGFR2

This protocol is a general guideline for a TR-FRET based assay. Specific antibody and substrate concentrations will need to be optimized.

Materials:

  • Recombinant human VEGFR2 kinase

  • Biotinylated peptide substrate for VEGFR2

  • HTRF® KinEASE™ STK S1 Kit (Cisbio) or similar TR-FRET reagents

  • Kinase Buffer

  • ATP, 10 mM stock

  • This compound, 10 mM in DMSO

  • Vandetanib (as a positive control inhibitor)

  • Low-volume, white 384-well assay plates

Procedure:

  • Compound Plating:

    • Prepare and plate serial dilutions of this compound and controls as described in the ADP-Glo™ protocol (Section 2.2).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, biotinylated substrate, and ATP in kinase buffer.

    • Add the master mix to the wells containing the compound dilutions.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare the detection reagent mix containing the Eu-labeled anti-phospho antibody and the streptavidin-XL665 conjugate in the detection buffer provided with the kit.

    • Add the detection mix to all wells to stop the kinase reaction.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data and perform a sigmoidal dose-response curve fit to determine the IC50 value as described previously.

Chapter 4: The Gold Standard: Radiometric Filter Binding Assays

Radiometric assays are considered the "gold standard" for measuring kinase activity because they directly quantify the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP or [γ-³²P]ATP) into a substrate.[10] This method is highly sensitive, universally applicable to all kinases, and less prone to compound interference artifacts seen in optical methods.

Principle of the Radiometric Assay

The assay involves a kinase reaction with a radiolabeled ATP. After the reaction, the mixture is spotted onto a filter membrane (e.g., phosphocellulose P81 paper) that binds the peptide or protein substrate. Unreacted [γ-³³P]ATP is washed away, and the radioactivity remaining on the filter, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter or phosphorimager.

Protocol: IC50 Determination for this compound against Aurora Kinase A

Safety Precaution: All work with radioactive materials must be performed in a designated area with appropriate shielding, personal protective equipment (PPE), and waste disposal procedures in accordance with institutional guidelines.

Materials:

  • Recombinant human Aurora Kinase A

  • Kemptide or other suitable peptide substrate

  • [γ-³³P]ATP

  • Kinase Buffer

  • Cold (non-radioactive) ATP

  • This compound, 10 mM in DMSO

  • MLN8237 (Alisertib) (as a positive control inhibitor)

  • Phosphocellulose P81 filter plates or paper

  • Phosphoric acid (for wash buffer)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reaction Setup:

    • In a 96-well plate, set up the kinase reactions. To each well, add:

      • Kinase Buffer

      • Peptide substrate

      • Serial dilutions of this compound or controls.

      • Aurora Kinase A enzyme.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction:

    • Prepare the ATP mix by combining cold ATP and [γ-³³P]ATP in kinase buffer to achieve the desired specific activity and final concentration (at or near the Km of the kinase).

    • Initiate the reactions by adding the ATP mix to each well.

    • Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 20-30 minutes).

  • Stop Reaction and Filter Binding:

    • Stop the reaction by adding an equal volume of phosphoric acid.

    • Transfer the reaction mixture from each well onto the phosphocellulose filter mat.

    • Allow the substrate to bind for a few minutes.

  • Washing:

    • Wash the filter mat extensively with phosphoric acid (e.g., 3-4 times for 5-10 minutes each) to remove all unbound [γ-³³P]ATP.

    • Perform a final rinse with ethanol or acetone to aid in drying.

  • Data Acquisition:

    • Dry the filter mat completely (e.g., under a heat lamp or in a microwave).

    • Add scintillation fluid to each spot on the filter mat.

    • Measure the incorporated radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (from wells with no enzyme) from all other readings.

    • Normalize the data and calculate the IC50 value using a sigmoidal dose-response curve fit.

Chapter 5: Data Interpretation and Best Practices

Data Presentation: Representative IC50 Values

The inhibitory potential of 7-fluoro-substituted quinazoline derivatives has been documented against several key cancer-related kinases. The following table summarizes representative IC50 values from the literature, providing a benchmark for experimental results.

Kinase TargetDerivative of 7-FluoroquinazolineIC50 Value (µM)Assay TypeReference
EGFR N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine~0.01-0.1Cellular AssayF-MPG and OH-MPG displayed high therapeutic effect to NSCLC cells (IC50 = 5.3 nM and 2.0 nM to HCC827 cells for F-MPG and OH-MPG, respectively).
VEGFR2 Ethyl 4-(3-fluoro-4-(3-(m-tolyl)ureido)phenoxy)quinazoline-2-carboxylatePotent (nM range)Enzymatic Assay[1]
Aurora A 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid168.78Cellular Assay[11]
BGC823 Cells 7-fluoro-4-anilinoquinoline derivative (2i)4.65Cellular Assay[12]
HeLa Cells 7-fluoro-4-anilinoquinoline derivative (2i)7.15Cellular Assay[12]

Note: The IC50 values are highly dependent on the specific substitutions on the quinazoline scaffold and the assay conditions used.

Establishing Self-Validating Systems

For any kinase inhibition assay, the inclusion of appropriate controls is non-negotiable for data integrity.

  • Negative Control (0% Inhibition): Contains all assay components except the inhibitor (vehicle, e.g., DMSO, is added instead). This defines the maximum signal of the assay.

  • Positive Control (100% Inhibition): Contains all assay components plus a known, potent inhibitor for the target kinase at a concentration that will fully inhibit the enzyme (e.g., >100x its IC50). This defines the minimum signal.

  • No Enzyme Control: Contains all components except the kinase. This is used to determine the background signal of the assay.

Troubleshooting and Causality
  • Compound Interference: Quinazoline derivatives, being aromatic heterocycles, can sometimes interfere with optical assay formats.

    • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of the assay, leading to a false positive or negative result. Running a compound-only control plate can identify this issue.

    • Light Scattering: Poorly soluble compounds can precipitate and scatter light, affecting the readout. Visually inspect plates and consider solubility-improving agents in the buffer if necessary.

    • Mitigation: TR-FRET and luminescence-based assays like ADP-Glo™ are generally less susceptible to these interferences than standard fluorescence intensity or polarization assays. Radiometric assays are immune to optical interference.

  • Assay Conditions: IC50 values are highly sensitive to assay conditions.

    • ATP Concentration: Since most quinazoline inhibitors are ATP-competitive, the measured IC50 will increase as the ATP concentration in the assay increases. For meaningful comparison, assays should be run at a consistent ATP concentration, ideally at or near the Km value for the kinase.

    • Enzyme Concentration: The enzyme concentration should be kept in the linear range of the assay to ensure that the initial reaction velocity is being measured.

Conclusion

This compound is a valuable starting point for the development of potent and selective kinase inhibitors. By employing robust and well-validated assay platforms such as ADP-Glo™, TR-FRET, and radiometric filter binding, researchers can accurately determine the inhibitory profile of this compound and its derivatives. Careful attention to compound preparation, assay optimization, and the inclusion of proper controls are essential for generating high-quality, reproducible data that can confidently guide the drug discovery process. The protocols and insights provided in this document serve as a comprehensive resource for professionals dedicated to advancing the field of targeted cancer therapy.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. Available at: [Link]

  • Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. Journal of Advanced Research. Available at: [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Pharmaceuticals (Basel). Available at: [Link]

  • exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. Available at: [Link]

  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PLoS One. Available at: [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Omega. Available at: [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell. Available at: [Link]

  • EGFR Active Kinase Datasheet. SignalChem. Available at: [Link]

  • Hybrid Quinazoline 1,3,5-Triazines as Epidermal Growth Factor Receptor (EGFR) Inhibitors with Anticancer Activity: Design, Synthesis, and Computational Study. ChemMedChem. Available at: [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Scientific Reports. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • Methods EGFR Biochemical Assays. [Source not further specified]. Available at: [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. Available at: [Link]

  • Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ResearchGate. Available at: [Link]

  • Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAF V600E : Design, Synthesis, and Antiproliferative Activity. Molecules. Available at: [Link]

  • Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience. Available at: [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules. Available at: [Link]

  • Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available at: [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available at: [Link]

  • VEGFR-2 inhibitor. Wikipedia. Available at: [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. Available at: [Link]

  • The IC 50 heatmap of common control kinase inhibitors against over 200... ResearchGate. Available at: [Link]

  • ADP-Glo Kinase Assay + EGFR Kinase Enzyme System V9261 from Promega. Biocompare. Available at: [Link]

  • Emerging Role of Aurora A in Radioresistance: A Comprehensive Review. EMJ. Available at: [Link]

  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 7-Fluoroquinazolin-4-amine Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-FQ4A-PUR-001 Subject: Advanced Purification Strategies for 7-Fluoroquinazolin-4-amine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This compound is a critical pharmacophore in medicinal chemistry, particularly in the development of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs). Its purification is notoriously difficult due to three converging factors:

  • Amphoteric Nature: The basicity of the N1/N3 pyrimidine ring contrasts with the electron-withdrawing fluorine at C7.

  • Hydrolytic Instability: The 4-amino group can hydrolyze back to the thermodynamic sink—the quinazolin-4-one—under acidic conditions.

  • Solubility Profile: It exhibits "brick dust" properties—poor solubility in non-polar solvents and moderate-to-high solubility in polar aprotic solvents, complicating recrystallization.

This guide provides field-proven protocols to overcome these specific bottlenecks.

Module 1: The Solubility Paradox (Isolation from Reaction Mixture)

User Issue: "I quenched my amination reaction, but the product oiled out instead of precipitating, or it trapped significant inorganic salts."

Technical Insight: The synthesis typically involves the nucleophilic substitution of 4-chloro-7-fluoroquinazoline. If you use ammonia in dioxane or IPA, the byproduct is ammonium chloride (NH₄Cl). If the reaction mixture is quenched directly with water, the lipophilic product may form a gum (oiling out) rather than a discrete solid if the organic solvent ratio is too high.

Troubleshooting Protocol: The Dual-pH Swing

Do not rely on simple filtration if the solid is gummy. Use this pH-swing method to remove trapped salts and starting materials.

  • Evaporation: Remove the reaction solvent (Dioxane/IPA) completely under reduced pressure. Do not heat above 50°C to prevent hydrolysis.

  • Acid Dissolution: Redissolve the residue in 1N HCl. The 4-aminoquinazoline will protonate and dissolve; non-basic impurities (like unreacted 7-fluoroquinazolin-4-one) will remain insoluble.

  • Filtration: Filter off the insoluble solids. The filtrate contains your product.

  • Basification: Slowly adjust the filtrate to pH 9-10 using saturated NaHCO₃ or NH₄OH at 0°C.

  • Collection: The free base will precipitate as a fine white/off-white solid.

Workflow Visualization: Acid-Base Isolation Logic

WorkupLogic Start Crude Reaction Mixture (Residue) Step1 Dissolve in 1N HCl Start->Step1 Decision1 Is the solution clear? Step1->Decision1 Filter Filter Insoluble Solids (Removes 4-one impurity) Decision1->Filter No (Cloudy) BaseStep Adjust to pH 9-10 (0°C, sat. NaHCO3) Decision1->BaseStep Yes Filtrate Acidic Filtrate (Contains Product) Filter->Filtrate Filtrate->BaseStep Final Collect Precipitate (this compound) BaseStep->Final

Figure 1: Logic flow for acid-base extractive workup to separate the basic amine product from non-basic impurities.

Module 2: Chromatographic Separation (The "Tailing" Issue)

User Issue: "My product streaks across the TLC plate and elutes as a broad tail on the column, making separation from the 4-chloro intermediate impossible."

Technical Insight: Quinazolines are nitrogen-rich heterocycles. The basic nitrogens interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing peak broadening (tailing).

Optimized Mobile Phases

Standard Hexane/Ethyl Acetate is often insufficient. You must use a "modifier" to compete for the silanol sites.

Mobile Phase SystemRatio (v/v)ModifierApplication
DCM / MeOH 95:5 to 90:101% NH₄OH Best for Prep-HPLC. The ammonia sharpens the peak significantly.
EtOAc / MeOH 9:11% TEA Best for Flash Column. Triethylamine (TEA) blocks silanols effectively.
DCM / Acetone 8:2NoneAlternative if amine modifiers are incompatible with downstream steps.

Critical Note: If using TEA, you must rotovap the fractions thoroughly and potentially wash the solid with ether, as residual TEA can interfere with NMR and biological assays.

Module 3: Impurity Profiling (The Hydrolysis Ghost)

User Issue: "I see a persistent impurity at RRT ~0.8 that grows if I leave the compound in solution."

Technical Insight: The primary impurity is 7-fluoroquinazolin-4(3H)-one .[1] This forms via hydrolysis of the 4-amino group (under harsh acidic conditions) or, more commonly, from the hydrolysis of unreacted 4-chloro-7-fluoroquinazoline during the quench.

Mechanism: The electron-withdrawing fluorine at C7 activates the C4 position, making it susceptible to nucleophilic attack by water if the amination is incomplete.

Pathway Visualization: Impurity Formation

HydrolysisPathway Start 4-Chloro-7-fluoroquinazoline (Starting Material) Product This compound (Target) Start->Product + NH3 / Dioxane (Amination) Impurity 7-Fluoroquinazolin-4(3H)-one (Hydrolysis Impurity) Start->Impurity + H2O (Quench Hydrolysis) Product->Impurity H3O+ / Heat (Reversion)

Figure 2: Competitive pathways showing how the 4-one impurity arises from either the starting material or the product.

Module 4: Recrystallization - The Final Polish

User Issue: "Column chromatography is too expensive for my 50g batch. How do I recrystallize this?"

Technical Insight: this compound has a high melting point and a rigid planar structure, leading to strong crystal lattice energy. It requires a solvent system that disrupts pi-stacking at high temperatures but has low solubility at room temperature.

Recommended Solvent Systems
  • Ethanol (Absolute):

    • Protocol: Reflux the crude solid in minimal EtOH. If it doesn't dissolve completely, add drops of DMF until clear. Cool slowly to 4°C.

    • Pros: Removes polar salts effectively.

    • Cons: Yield can be lower due to moderate solubility.

  • DMF / Water (The "Crash" Method):

    • Protocol: Dissolve fully in DMF at 80°C. Add hot water dropwise until persistent cloudiness appears. Allow to cool to RT, then refrigerate.

    • Pros: Excellent for removing the "4-one" impurity (which is less soluble in DMF and may be filtered off before adding water).

    • Cons: DMF is hard to remove (requires high vac drying >24h).

  • iPrOH (Isopropanol):

    • Protocol: Standard reflux and cool.

    • Pros: Good balance of polarity; easy to dry.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use HPLC to determine the salt form? A: No. Standard reverse-phase HPLC uses buffered mobile phases that will dissociate the salt. To determine if you have the HCl salt or free base, use Ion Chromatography (IC) for chloride content or 1H NMR (look for the shift in the C2-proton; salts are typically downfield shifted by ~0.2-0.5 ppm compared to the free base).

Q2: The product is turning slightly pink/yellow upon storage. A: Aromatic amines are prone to oxidation. While the quinazoline ring stabilizes the amine, trace oxidation can occur. Store under Argon at -20°C . If the color change is significant, wash the solid with cold diethyl ether to remove surface oxidation products.

Q3: How do I remove residual POCl₃ from the previous step? A: If you carried over phosphorus impurities, they will manifest as broad humps in the ³¹P NMR. A wash with saturated NaHCO₃ during the workup (Module 1) is usually sufficient. If persistent, recrystallize from Ethanol.[2]

References

  • Vertex AI Search. (2024). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. Link

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. Link

  • Kabri, Y., et al. (2021).[3] A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Link

  • PubChem. (2024). 4-Aminoquinazoline Compound Summary. National Library of Medicine. Link

  • Zhang, Y., et al. (2016). Design, synthesis, and antidepressant activity of a series of novel 4-(substituted-phenyl) tetrazolo[1,5-a]quinazolin-5(4H)-ones. Molecules. Link

Sources

7-Fluoroquinazolin-4-amine stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Fluoroquinazolin-4-amine Stability and Storage Issues Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Stability, Storage, and Troubleshooting Guide

Product Identity Verification

  • Chemical Name: this compound[1][2][3][4]

  • Common Confusion: Often confused with 7-Fluoro-4(3H)-quinazolinone (CAS 16499-57-3).

  • Target CAS: 1009036-29-6 (Free base) or similar depending on salt form.

  • Molecular Formula: C₈H₆FN₃

  • Molecular Weight: 163.15 g/mol

Part 1: The "Identity Crisis" (Critical First Step)

Q: I ordered this compound, but the LC-MS shows a mass of 165 Da (M+H). Is this correct?

A: No. You likely have the hydrolysis product or the incorrect starting material, 7-Fluoro-4(3H)-quinazolinone .

  • The Amine (Target): MW 163.15 Da. Expected [M+H]⁺ = 164.15 .

  • The Quinazolinone (Impurity/Wrong Item): MW 164.14 Da.[5] Expected [M+H]⁺ = 165.14 .

Diagnostic Rule: A mass shift of +1 Da typically indicates the presence of the carbonyl (oxygen) instead of the amine (nitrogen). This is the most common "purity" issue with this scaffold, resulting from either mislabeling by the vendor or hydrolysis during storage/handling.

Part 2: Storage & Handling (Core Protocols)

Q: What are the optimal storage conditions for the solid powder?

A: While quinazoline-4-amines are relatively stable heterocycles, the 4-amino group renders the ring electron-rich enough to be susceptible to oxidative discoloration over time, and the C-N bond can hydrolyze under moist, acidic conditions.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term)Slows kinetic degradation pathways (oxidation/hydrolysis).
Atmosphere Inert Gas (Argon/N₂) Prevents oxidative yellowing of the amine group.
Desiccation Required Moisture catalyzes hydrolysis to the quinazolinone form.
Container Amber Vial Protects from UV-induced radical formation on the fluoro-aromatic ring.

Q: My compound arrived at room temperature. Is it degraded? A: Likely no . The compound is stable at ambient temperature for weeks (shipping duration). However, upon receipt, it should be transferred to -20°C storage to maximize shelf life (1–2 years).

Part 3: Solubilization & Solution Stability

Q: What is the best solvent for stock solutions?

A: DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Solubility: High (>20 mg/mL).

  • Stability: Excellent. Store DMSO stocks at -20°C or -80°C.

  • Avoid: Protric solvents (Water, Methanol, Ethanol) for long-term storage. Although the compound dissolves in alcohols, nucleophilic solvent attack (solvolysis) can occur over months.

Q: Can I dissolve it in aqueous acid (e.g., 1N HCl) to improve solubility? A: Proceed with caution. While protonation of the N1 or N3 ring nitrogen (pKa ~5-6) or the exocyclic amine improves solubility, acidic conditions significantly accelerate hydrolysis .

  • Protocol: If aqueous solubility is required, prepare the solution immediately before use.

  • Warning: Do not heat acidic solutions of this compound. Heating >60°C in acid will quantitatively convert the amine to the quinazolinone (hydroxyl) form.

Part 4: Troubleshooting & Degradation Pathways

Q: My solution has turned yellow/brown. Is it still usable? A: Check Purity via LC-MS. Slight yellowing is common for aromatic amines due to trace oxidation (formation of N-oxides or azo-dimers), often affecting <1% of the bulk material.

  • If Purity >95%: Usable for biological assays.

  • If Purity <90%: Recrystallization is required.

Q: How do I rescue a degraded sample? A: If the impurity is the quinazolinone (hydrolysis product) :

  • This is difficult to separate due to similar polarity.

  • Recommendation: Repurchase fresh material. If the impurity is oxidative discoloration :

  • Filtration: Pass the solution through a small plug of silica or activated charcoal.

Visualizing the Degradation Mechanism

The following diagram illustrates the primary failure mode (Hydrolysis) and the decision logic for handling.

G Amine This compound (Active) MW: 163.15 Storage Storage Condition: -20°C, Dry, Dark Amine->Storage Ideal Path Moisture Exposure to Moisture/Acid/Heat Amine->Moisture Improper Handling Storage->Amine Maintains Integrity Hydrolysis Hydrolysis Reaction (Nucleophilic Attack at C4) Moisture->Hydrolysis Catalysis Ketone 7-Fluoro-4(3H)-quinazolinone (Inactive Impurity) MW: 164.14 (+1 Da) Hydrolysis->Ketone Irreversible Degradation

Figure 1: Primary degradation pathway of this compound. Note the irreversible conversion to the quinazolinone form upon exposure to moisture and heat.

Part 5: Experimental Protocols

Protocol A: Purity Verification (LC-MS)

Objective: Distinguish active amine from hydrolyzed quinazolinone.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV (254 nm) and MS (ESI+).

  • Criteria:

    • Target Peak: Mass 164.15 (M+H).

    • Impurity Peak: Mass 165.14 (M+H). If this peak >5%, discard batch.

Protocol B: Stock Solution Preparation (10 mM)
  • Weigh 1.63 mg of this compound.[3]

  • Add 1.0 mL of anhydrous DMSO (molecular sieve dried).

  • Vortex for 30 seconds until clear.

  • Aliquot into 50 µL volumes in amber tubes.

  • Store at -20°C . Avoid repeated freeze-thaw cycles (>3 cycles).

References

  • PubChem. (2025).[5][6] 4-Aminoquinazoline | C8H7N3.[7] National Library of Medicine. Available at: [Link]

  • Khabnadideh, S., & Sadeghian, S. (2022).[8] A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives. Journal of Chemistry. Available at: [Link]

  • Tomisek, A. J., & Christensen, B. E. (1948). Quinazolines; Synthesis and Hydrolysis of 3-(4'-quinazoyl)-4-quinazolone. Journal of the American Chemical Society, 70(2), 874. Available at: [Link]

  • Gaylord Chemical. (2007).[9] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Available at: [Link]

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Technical Support Center: Overcoming Poor Solubility of 7-Fluoroquinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Fluoroquinazolin-4-amine derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this important class of compounds. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments, from early-stage discovery to preclinical development.

Poor aqueous solubility is a major hurdle for many promising drug candidates, and this compound derivatives are no exception. Their rigid, aromatic structure contributes to high crystal lattice energy and often low aqueous solubility, complicating in vitro assays and in vivo studies. This guide will walk you through the causes of this poor solubility and provide a series of structured, validated approaches to overcome it.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the solubility of this compound derivatives.

Q1: Why are my this compound derivatives poorly soluble in aqueous media?

A1: The solubility challenge stems from the molecule's inherent physicochemical properties. The quinazoline core is a large, rigid, and relatively planar aromatic system. This structure promotes strong intermolecular interactions in the solid state (high crystal lattice energy), which must be overcome by solvent molecules for dissolution to occur. While the amine and nitrogen atoms in the rings can participate in hydrogen bonding, the overall molecule is often lipophilic, leading to poor interaction with water. The fluorine atom, while increasing potency in some biological contexts, does little to improve aqueous solubility.[1]

Q2: I'm preparing stock solutions. What is the best general-purpose solvent?

A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is the most common and effective choice.[1] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. However, it is critical to be mindful of the final DMSO concentration in your experimental system, especially in cell-based assays where concentrations above 0.5-1% (v/v) can induce toxicity or off-target effects. Always prepare the highest concentration stock possible in DMSO to minimize the final volume added to your aqueous medium.

Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous buffer or cell culture medium. What's happening?

A3: This is a classic sign of a "kinetic" solubility issue, often seen with compounds prepared by the "solvent-shift" method (diluting a DMSO stock).[2][3] Your compound is soluble in the organic solvent but crashes out when the solvent environment abruptly changes to a predominantly aqueous one. The final concentration you have attempted to make exceeds the compound's thermodynamic aqueous solubility in that specific medium (buffer, cell media, etc.). The pH, ionic strength, and presence of proteins in the medium can all influence this solubility limit.

Q4: Can I just sonicate or heat the sample to get it into solution?

A4: While gentle heating or sonication can sometimes help dissolve a compound by providing the energy to overcome the crystal lattice, these are often temporary solutions. If the compound's concentration is above its thermodynamic solubility limit, it will likely precipitate out again as the solution cools or equilibrates over time. This can lead to inconsistent and unreliable results in your assays. These methods are more suitable for ensuring a compound is fully dissolved at a concentration below its solubility limit, not for forcing it into a supersaturated state.

Troubleshooting Guide 1: Optimizing Solubility for In Vitro Assays

Consistent and accurate data from in vitro biochemical or cell-based assays depend on the test compound remaining in solution for the duration of the experiment.

Problem: Compound precipitation observed in the assay plate wells.

Solution 1.1: pH Modification

Causality: this compound derivatives are weak bases. The quinazoline ring system contains nitrogen atoms that can be protonated at acidic pH. According to the Henderson-Hasselbalch equation, when the pH of the solution is below the compound's pKa, the protonated (ionized) form will dominate.[4][5] This charged species is significantly more soluble in aqueous media than the neutral form.[6][7]

Actionable Steps:

  • Determine the pKa: If not known, determine the basic pKa of your derivative. This can be done experimentally (e.g., via potentiometric titration or UV-spectroscopy) or estimated using computational software. The pKa is crucial for understanding how solubility will change with pH.[8][9]

  • Adjust Buffer pH: For biochemical assays, check if the assay performance is tolerant to a lower pH. Reducing the pH of the assay buffer by 1-2 units below the compound's pKa can dramatically increase solubility.

  • Validate Assay at New pH: Always run control experiments to ensure that the change in pH does not affect enzyme activity, protein stability, or other assay components.

Diagram: pH-Dependent Ionization and Solubility

This diagram illustrates how a decrease in pH leads to the protonation of the basic nitrogen on the quinazoline ring, increasing the molecule's charge and, consequently, its aqueous solubility.

G cluster_0 High pH (e.g., pH 7.4) cluster_1 Low pH (pH < pKa) Neutral Neutral Molecule (Low Solubility) Protonated Protonated Cation (+) (High Solubility) Neutral->Protonated H+ (Acidification) Protonated->Neutral -H+ (Basification)

Caption: Relationship between pH, ionization, and solubility.

Solution 1.2: Utilizing Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10] This makes the environment more favorable for lipophilic molecules, effectively increasing their solubility.[11][12]

Actionable Steps:

  • Select a Biocompatible Co-solvent: Choose a co-solvent that is well-tolerated by your assay system.

  • Prepare a Co-solvent/Buffer System: Create a series of buffer solutions containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Solubility: Determine the maximum soluble concentration of your compound in each co-solvent mixture.

  • Validate Assay with Co-solvent: Crucially, run a control experiment with the co-solvent alone (at the highest concentration you plan to use) to ensure it does not interfere with your assay readout.

Table 1: Common Co-solvents for In Vitro Use

Co-solventTypical Starting ConcentrationNotes
Ethanol (EtOH)1-5%Generally well-tolerated, but can affect some enzymes.
Propylene Glycol (PG)1-10%Good safety profile, often used in formulations.[11]
Polyethylene Glycol 300/400 (PEG 300/400)5-20%Effective solubilizer, can be viscous at high concentrations.[12]
Glycerol5-20%Very low toxicity, but high viscosity.

Caution: Always be aware of the potential for co-solvents to precipitate proteins or affect cell membrane integrity at higher concentrations.

Troubleshooting Guide 2: Enhancing Solubility for In Vivo Studies

For preclinical animal studies, achieving sufficient exposure requires formulations that can maintain the drug in solution upon administration, often at much higher concentrations than in in vitro assays.

Problem: Low or variable bioavailability observed in pharmacokinetic (PK) studies.

This is often a direct result of poor solubility limiting the absorption of the compound from the administration site (e.g., the gastrointestinal tract for oral dosing).

Solution 2.1: Salt Formation

Causality: Salt formation is one of the most effective and widely used methods to increase the solubility and dissolution rate of ionizable drugs.[13][14] By reacting the basic this compound derivative with an acid, you form a salt. This salt will have a much higher aqueous solubility than the "free base" form. When the salt dissolves, it transiently lowers the pH of the diffusion layer around the solid particle, which keeps the drug in its more soluble, protonated form, facilitating dissolution.[15]

Actionable Steps:

  • Select a Counter-ion: Choose a pharmaceutically acceptable acid to form the salt. Common choices for basic drugs include hydrochloride (HCl), mesylate (methanesulfonic acid), and tartrate.

  • Synthesize the Salt: This typically involves reacting the free base with a stoichiometric amount of the selected acid in a suitable solvent system and isolating the resulting salt crystal.

  • Characterize the Salt: Confirm salt formation and purity using techniques like NMR, LC-MS, and melting point analysis.

  • Measure Solubility: Determine the aqueous solubility of the new salt form. It should be significantly higher than the free base, especially in neutral or slightly acidic pH ranges.

Diagram: Workflow for Salt Formation Strategy

G Start Start: Poorly Soluble Free Base SelectAcid Select Pharmaceutically Acceptable Acid (e.g., HCl, Mesylate) Start->SelectAcid Synthesize Synthesize Salt Form SelectAcid->Synthesize Characterize Characterize Salt (Purity, Form) Synthesize->Characterize Measure Measure Aqueous Solubility & Dissolution Rate Characterize->Measure Result Result: Soluble Salt Form for Formulation Measure->Result

Caption: A systematic approach to improving solubility via salt formation.

Solution 2.2: Formulation with Complexing Agents (Cyclodextrins)

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like your quinazoline derivative, within their cavity. This complex effectively shields the lipophilic drug from the aqueous environment, forming a new entity with greatly enhanced water solubility.[17][18]

Actionable Steps:

  • Choose a Cyclodextrin: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, Captisol®) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are common, safe, and effective choices for parenteral and oral formulations.[16]

  • Conduct a Phase Solubility Study: This experiment determines the binding constant and stoichiometry of the drug-cyclodextrin complex. It involves preparing saturated solutions of your compound in the presence of increasing concentrations of the cyclodextrin and measuring the increase in total drug solubility.

  • Prepare the Formulation: Based on the study, prepare the formulation by dissolving the cyclodextrin in water first, followed by the addition of the drug. Gentle heating or sonication can aid in complex formation.

Table 2: Commonly Used Cyclodextrins for Formulation

Cyclodextrin DerivativePrimary UseKey Advantage
SBE-β-CD (Captisol®)Oral, ParenteralHigh aqueous solubility (>500 mg/mL), excellent safety profile.
HP-β-CDOral, ParenteralHigh aqueous solubility, well-established safety record.
β-CDOralLower cost, but also lower solubility and potential for nephrotoxicity with parenteral use.[18]
Solution 2.3: Amorphous Solid Dispersions (ASDs)

Causality: Drugs in their crystalline form require energy to break the crystal lattice before they can dissolve. An amorphous form, which lacks this ordered structure, is in a higher energy state and dissolves more readily.[19] An ASD is a formulation where the drug is molecularly dispersed within a polymer matrix in its amorphous state.[20][21] This not only improves the dissolution rate but can also lead to a temporary "supersaturated" state, which can significantly enhance absorption.[22]

Actionable Steps:

  • Polymer Selection: Choose a suitable polymer carrier, such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®. The choice depends on drug-polymer miscibility and the desired release profile.

  • Preparation Method: ASDs are typically prepared using methods like spray drying or hot-melt extrusion.[23]

  • Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the polymer.

  • Dissolution Testing: Perform dissolution tests to demonstrate the enhanced solubility and release profile compared to the crystalline drug.

Experimental Protocol: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method to quickly assess the solubility of your derivatives in a specific buffer, which is crucial for flagging potential issues early.[2][24]

Objective: To determine the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Materials:

  • This compound derivative(s)

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Clear 96- or 384-well microplates

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solutions: Prepare high-concentration stock solutions of your test compounds (e.g., 10 mM or 20 mM) in 100% DMSO.[25] Ensure they are fully dissolved.

  • Plate Setup: In a microplate, add the aqueous buffer to the wells.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small, precise volume of the DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 1-2 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[2]

  • Measurement: Measure the light scattering (nephelometry) of each well. Wells containing precipitate will scatter light, giving a higher signal.

  • Data Analysis: Plot the nephelometry signal against the compound concentration. The point at which the signal begins to rise sharply above the baseline indicates the onset of precipitation and is recorded as the kinetic solubility limit.

References

  • Patel, J., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available from: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Kumar, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Available from: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. ResearchGate. Available from: [Link]

  • Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC - NIH. Available from: [Link]

  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
  • ResearchGate. Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. ResearchGate. Available from: [Link]

  • Tumpa, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. Available from: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available from: [Link]

  • Journal of Pharmaceutical Investigation. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. PubMed. Available from: [Link]

  • International Journal of Innovative Research and Scientific Studies. (2024). Ionization constants (pKa)
  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm. Available from: [Link]

  • National Center for Biotechnology Information. (2016). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Available from: [Link]

  • Puig, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). PubMed. Available from: [Link]

  • ResearchGate. (2023). How to dissolve poorly insoluble drug into water with cyclodextrin?. ResearchGate. Available from: [Link]

  • Al-kassimy, M. A., et al. (2023). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. NIH. Available from: [Link]

  • ResearchGate. (2019). (PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available from: [Link]

  • ResearchGate. (2016). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. ResearchGate. Available from: [Link]

  • protocols.io. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

  • MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. Available from: [Link]

  • ResearchGate. (2016). (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. Available from: [Link]

  • Tumpa, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British Journal of Clinical Pharmacology.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012).
  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available from: [Link]

  • Taylor & Francis Online. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine.
  • BioDuro. ADME Solubility Assay. BioDuro. Available from: [Link]

  • European Pharmaceutical Review. (2010).
  • Royal Society of Chemistry. (2021).
  • MedCrave. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave. Available from: [Link]

  • Evonik Industries. (2022). EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility. YouTube. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC. Available from: [Link]

  • PubChem. 7-chloro-N-propylquinazolin-4-amine. PubChem. Available from: [Link]

Sources

Technical Support Center: A-Z Guide to Purification of 7-Fluoroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a cornerstone intermediate in the synthesis of targeted anticancer therapeutics, the purity of 7-Fluoroquinazolin-4-amine is paramount.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering troubleshooting solutions and in-depth procedural guidance. Our objective is to empower you with the expertise to consistently achieve high-purity this compound for your critical downstream applications.

Part 1: Troubleshooting & FAQs - Your Purification Questions Answered

This section addresses the most common challenges encountered during the purification of this compound in a user-friendly question-and-answer format.

Q1: What are the likely impurities in my crude this compound sample?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For instance, a common synthesis involves the cyclization of 2-amino-4-fluorobenzoic acid with urea.[2] In this case, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 2-amino-4-fluorobenzoic acid and urea.

  • Reaction Intermediates: Incomplete cyclization can result in the presence of intermediates like 7-fluoroquinazoline-2,4-diol.[2]

  • Side-Reaction Products: Dimerization or polymerization byproducts.

  • Reagents and Catalysts: Traces of acids, bases, or any catalysts used.

  • Residual Solvents: Solvents from the reaction or work-up that remain trapped in the crude product.

To devise an effective purification strategy, it is crucial to first identify the impurities present. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose.[3][4]

Q2: My initial purity analysis shows significant levels of both acidic and basic impurities. What is the most efficient purification method?

For the removal of acidic and basic impurities, an acid-base extraction is a highly effective and scalable technique. This method leverages the basic nature of the amine group in this compound to separate it from acidic and neutral contaminants.[5][6]

The Underlying Principle: By treating a solution of the crude product with an acid, the basic this compound is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, while acidic and neutral impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the purified, water-insoluble amine, which can then be extracted back into an organic solvent.[7]

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidification & Extraction: Transfer the solution to a separatory funnel and add a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously to ensure thorough mixing and allow the layers to separate. The protonated this compound will be in the aqueous layer.

  • Separation: Carefully drain and collect the lower aqueous layer.

  • Basification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) until the solution is basic (pH > 8). The purified this compound will precipitate out of the solution.

  • Back Extraction: Add a fresh portion of organic solvent to the separatory funnel and extract the precipitated amine back into the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Visualization of the Acid-Base Extraction Workflow:

G cluster_0 Initial State cluster_1 Step 1: Acid Wash cluster_2 Step 2: Basification cluster_3 Step 3: Final Extraction Crude Crude Product in Organic Solvent Add_Acid Add Aqueous Acid (e.g., 1M HCl) Crude->Add_Acid Separate_1 Separate Layers Add_Acid->Separate_1 Aq_Layer_1 Aqueous Layer: Protonated Product Separate_1->Aq_Layer_1 Org_Layer_1 Organic Layer: Acidic/Neutral Impurities Separate_1->Org_Layer_1 Add_Base Add Aqueous Base (e.g., 1M NaOH) Aq_Layer_1->Add_Base Precipitate Precipitated Pure Product Add_Base->Precipitate Add_Org_Solvent Add Fresh Organic Solvent Precipitate->Add_Org_Solvent Separate_2 Separate Layers Add_Org_Solvent->Separate_2 Final_Product Organic Layer: Purified Product Separate_2->Final_Product G cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification cluster_3 Final Product Crude_Sample Crude this compound Initial_Analysis Purity Analysis (HPLC, LC-MS, NMR) Crude_Sample->Initial_Analysis Acid_Base_Extraction Acid-Base Extraction Initial_Analysis->Acid_Base_Extraction If acidic/basic impurities present Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization If further purification needed Pure_Product Pure Product (>99%) Acid_Base_Extraction->Pure_Product If purity is sufficient Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If purity still insufficient Recrystallization->Pure_Product If purity is sufficient Column_Chromatography->Pure_Product

Sources

Technical Support Center: Navigating the Nuances of 7-Fluoroquinazolin-4-amine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-Fluoroquinazolin-4-amine. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) to help you navigate the complexities of reactions involving this versatile but sensitive reagent. Our goal is to empower you with the knowledge to anticipate challenges, optimize your reaction conditions, and achieve reliable and reproducible results.

Introduction: Understanding the Reactivity Landscape of this compound

This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the fluorine atom at the 7-position significantly influences the electronic properties of the quinazoline core, impacting its reactivity in various transformations. This guide will delve into the practical aspects of handling this reagent, with a focus on two of the most common reaction types: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

The quinazoline scaffold itself is known for its diverse reactivity, and the introduction of a fluorine substituent adds another layer of complexity. Fluorine's high electronegativity can affect the acidity of N-H protons, the nucleophilicity of the 4-amino group, and the susceptibility of the heterocyclic ring to nucleophilic attack. This guide will provide you with the expertise to harness these properties to your advantage and troubleshoot common issues that may arise.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of this compound.

Q1: What are the primary stability concerns when working with this compound?

A1: this compound is generally a stable compound under standard storage conditions (cool, dry, and dark). However, its reactivity is sensitive to both acidic and basic conditions, which can lead to degradation or unwanted side reactions.

  • Acidic Conditions: Strong acidic conditions can lead to protonation of the quinazoline nitrogen atoms, which can alter the electronic distribution of the ring and potentially lead to hydrolysis or other decomposition pathways, especially at elevated temperatures.

  • Basic Conditions: While many reactions involving this amine require a base, strong bases can deprotonate the 4-amino group, increasing its nucleophilicity but also potentially promoting side reactions. The choice of base is critical and should be tailored to the specific reaction. For instance, in palladium-catalyzed couplings, inorganic bases like K2CO3 or Cs2CO3 are often preferred over strong organic bases to minimize side reactions.

Q2: How does the fluorine at the 7-position affect the reactivity of the 4-amino group?

A2: The fluorine atom is a moderately deactivating, ortho-, para-directing group in electrophilic aromatic substitution. However, in the context of the quinazoline ring, its primary influence is through its strong electron-withdrawing inductive effect. This has two main consequences for the 4-amino group:

  • Reduced Basicity and Nucleophilicity: The electron-withdrawing nature of the fluorine atom decreases the electron density on the quinazoline ring system, which in turn reduces the basicity and nucleophilicity of the 4-amino group compared to its non-fluorinated analog. This can necessitate more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts) in reactions where the amine acts as a nucleophile.

  • Increased Acidity of the N-H bond: The inductive effect of fluorine can also increase the acidity of the N-H protons of the 4-amino group, making it easier to deprotonate under basic conditions.

Q3: Do I need to protect the 4-amino group during reactions?

A3: The necessity of a protecting group for the 4-amino group is highly dependent on the subsequent reaction steps.

  • Protection is often recommended if:

    • You are performing reactions on other parts of the molecule that are sensitive to primary amines.

    • You are using reagents that can react with the N-H bond, such as acylating or sulfonating agents, where you want to avoid N-functionalization.[1]

    • You are performing a multi-step synthesis where the unprotected amine could interfere with subsequent transformations.

  • Common protecting groups for amines include:

    • Carbamates (e.g., Boc, Cbz): These are widely used due to their ease of installation and removal under specific conditions.[2]

    • Sulfonamides (e.g., Nosyl): These can be employed when a more robust protecting group is needed, though their removal can require specific and sometimes harsh conditions.[3]

It is crucial to choose a protecting group that is stable to the planned reaction conditions and can be selectively removed without affecting other functional groups in the molecule.

Part 2: Troubleshooting Guide for Common Reactions

This section provides a detailed troubleshooting guide for specific issues encountered during palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions involving this compound.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. However, their success with this compound can be influenced by several factors.

Issue 1: Low or no conversion to the desired product in a Suzuki-Miyaura coupling.

Potential Cause Explanation Troubleshooting Steps
Inactive Catalyst The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may be decomposing.1. Pre-catalyst Activation: Ensure proper activation of your Pd(II) precatalyst. Consider using a pre-formed Pd(0) catalyst. 2. Ligand Choice: The choice of phosphine ligand is critical. For electron-deficient heterocycles, electron-rich and bulky ligands (e.g., SPhos, XPhos) can promote the oxidative addition and reductive elimination steps.[4] 3. Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Poor Solubility The starting materials or intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous and slow reaction.1. Solvent Screening: Test a range of solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF). 2. Temperature: Increasing the reaction temperature can improve solubility and reaction rates, but monitor for decomposition.
Inappropriate Base The base may be too weak to facilitate transmetalation or too strong, leading to side reactions.1. Base Screening: Screen different bases such as K2CO3, Cs2CO3, or K3PO4. The choice of base can significantly impact the reaction outcome.
Boronic Acid Decomposition Boronic acids can undergo protodeboronation, especially at high temperatures and in the presence of water.1. Use Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters). 2. Reaction Time: Minimize reaction time once the starting material is consumed to reduce the risk of decomposition.

Issue 2: Formation of significant side products in a Buchwald-Hartwig amination.

Potential Cause Explanation Troubleshooting Steps
Homocoupling of Aryl Halide The aryl halide can react with itself to form a biaryl impurity.1. Ligand Selection: Use a ligand that favors the desired C-N bond formation over C-C coupling. Bulky biaryl phosphine ligands are often effective.[5][6] 2. Lower Catalyst Loading: In some cases, reducing the palladium concentration can minimize this side reaction.
Reductive Dehalogenation The aryl halide is reduced, removing the halogen and quenching the catalytic cycle.1. Base Selection: Use a non-nucleophilic, sterically hindered base like NaOtBu or LHMDS. 2. Solvent Choice: Anhydrous, aprotic solvents are generally preferred.
Reaction with the 4-Amino Group If the reaction is intended at another position of the quinazoline ring, the 4-amino group can compete as a nucleophile.1. Protecting Group: Protect the 4-amino group with a suitable protecting group (e.g., Boc) before performing the Buchwald-Hartwig reaction.[2]
  • To a dry reaction vessel, add this compound derivative (1.0 equiv.), aryl boronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and base (e.g., K2CO3, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Scenario 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinazoline ring, enhanced by the 7-fluoro substituent, makes it susceptible to nucleophilic attack.

Issue 3: Poor regioselectivity in SNAr reactions on a di-substituted fluoroquinazoline.

Potential Cause Explanation Troubleshooting Steps
Multiple Reactive Sites If other leaving groups are present on the quinazoline ring (e.g., a chloro group at the 2 or 4-position), the nucleophile may attack at more than one site.1. Electronic Effects: The fluorine at the 7-position will influence the electrophilicity of the carbon atoms in the ring. DFT calculations can help predict the most reactive site. Generally, the 4-position is more activated towards nucleophilic attack in 2,4-dichloroquinazolines.[7][8][9] 2. Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position. 3. Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.
Nature of the Nucleophile "Hard" and "soft" nucleophiles can exhibit different regioselectivities.1. Screen Nucleophiles: If possible, test different nucleophiles to see if regioselectivity can be improved.

Issue 4: Decomposition of starting material or product under SNAr conditions.

Potential Cause Explanation Troubleshooting Steps
Harsh Reaction Conditions High temperatures and strong bases can lead to degradation of the sensitive quinazoline ring.1. Milder Conditions: Attempt the reaction at a lower temperature for a longer period. 2. Weaker Base: Use a weaker or non-nucleophilic base if possible.
Reaction with Solvent Some nucleophilic solvents (e.g., alcohols) can compete with the intended nucleophile at high temperatures.1. Inert Solvent: Use a non-nucleophilic, aprotic solvent such as DMF, DMAc, or NMP.
  • Dissolve the 7-fluoroquinazoline substrate (1.0 equiv.) in a suitable aprotic solvent (e.g., DMF or NMP) in a dry reaction vessel.

  • Add the nucleophile (1.1-2.0 equiv.) and a base (e.g., K2CO3 or DIPEA, 1.5-3.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 60-120 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Part 3: Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate a key reaction mechanism and a troubleshooting workflow.

Suzuki_Miyaura_Cycle Pd(II) Precatalyst Pd(II) Precatalyst Active Pd(0) Active Pd(0) Pd(II) Precatalyst->Active Pd(0) Reduction Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation Ar'-B(OR)2 Base Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0) Ar-Ar' Troubleshooting_Workflow Start Low Yield in Reaction Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Optimize_Ligand Optimize Ligand/Base Check_Catalyst->Optimize_Ligand No Check_Reagents Are Reagents Stable? Check_Conditions->Check_Reagents Yes Optimize_Solvent Optimize Solvent/Temperature Check_Conditions->Optimize_Solvent No Check_Purity Check Reagent Purity Check_Reagents->Check_Purity No Success Successful Reaction Check_Reagents->Success Yes Optimize_Ligand->Success Optimize_Solvent->Success Check_Purity->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Suzuki, A. Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. 2022 . [Link]

  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate. 2025 . [Link]

  • 4-[(7-Fluoro-quinazolin-4-yl)-oxy]aniline. PubMed. 2010 . [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. 2023 . [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024 . [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. 2018 . [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry. 2016 . [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. 2023 . [Link]

  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. Oreate AI. 2026 . [Link]

  • Buchwald–Hartwig amination. Wikipedia. 2023 . [Link]

  • Suzuki Coupling. Organic Chemistry Portal. 2021 . [Link]

  • Specific Solvent Issues with Fluorination. American Chemical Society. 2021 . [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. 2006 . [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space. 2021 . [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. 2024 . [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. 2020 . [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. 2019 . [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. 2025 . [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. 2025 . [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. National Institutes of Health. 2007 . [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. 2023 . [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. 2015 . [Link]

  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. National Institutes of Health. 2023 . [Link]

  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. 2018 . [Link]

  • The Practical Access to Fluoroalkylated Pyrazolo[1,5-c]quinazolines by Fluoroalkyl-Promoted [3 + 2] Cycloaddition Reaction. ResearchGate. 2019 . [Link]

Sources

Technical Support Center: Regioselectivity & Functionalization of 7-Fluoroquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-Fluoroquinazolin-4-amine scaffold is a critical pharmacophore in kinase inhibitor design (e.g., EGFR inhibitors like Afatinib). However, its derivatization presents two distinct regioselectivity challenges:

  • Ambident Nucleophilicity (N1 vs. N4): Direct alkylation often favors the ring nitrogen (N1) over the exocyclic amine (N4), leading to imino-dihydroquinazolines rather than the desired secondary amines.

  • Electronic Deactivation (C7-F Inertness): The strong electron-donating effect (+M) of the 4-amino group deactivates the quinazoline ring, rendering the C7-fluorine atom resistant to Nucleophilic Aromatic Substitution (SNAr).

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to overcome these barriers.

Module 1: Regioselective N-Alkylation (N1 vs. N4)

Troubleshooting Guide

Q1: I reacted this compound with an alkyl halide and base, but isolated the N1-alkylated product (or a mixture). Why? A: This is a classic manifestation of the Dimroth Rearrangement pathway.

  • Mechanism: The ring nitrogen (N1) is often more nucleophilic than the exocyclic amine (N4) due to tautomeric equilibrium. Kinetic alkylation occurs at N1, forming a 1-alkyl-4-imino-1,4-dihydroquinazoline .

  • The Fix: You must force the thermodynamic rearrangement. Heating the N1-alkylated intermediate in aqueous alkali (NaOH/H₂O) or basic ethanol induces ring opening (breaking the N1-C2 bond), bond rotation, and recyclization to form the thermodynamically stable N4-alkylated product .

Q2: How do I bypass the N1-alkylation/rearrangement route entirely? A: Switch to Reductive Amination .

  • Why: Reductive amination relies on the formation of an iminium ion between the exocyclic N4-amine and an aldehyde. This process is highly chemoselective for the exocyclic amine because the ring nitrogens cannot form stable iminium species under these conditions.

  • Reagents: Use the corresponding aldehyde and Sodium Triacetoxyborohydride (STAB) in DCE or THF.

Visualizing the Pathway: The Dimroth Rearrangement

DimrothRearrangement Start This compound N1_Alk Kinetic Product (1-Alkyl-4-imino-dihydroquinazoline) Start->N1_Alk Alkyl Halide, Base (Kinetic Control) Open Ring-Opened Intermediate (Amidine) N1_Alk->Open OH-, Heat (Ring Opening) Product Thermodynamic Product (N4-Alkyl-7-fluoroquinazolin-4-amine) Open->Product Recyclization (Dimroth Rearrangement)

Caption: The Dimroth Rearrangement pathway allows conversion of the kinetic N1-alkylated impurity into the desired N4-alkylated product via base-promoted ring opening and closure.[1]

Module 2: Activating C7-Fluorine for SNAr

Troubleshooting Guide

Q3: I am trying to displace the 7-Fluorine with a nucleophile (e.g., an amine or thiol), but the reaction is stalled. Why? A: The 4-amino group is the problem.

  • Electronic Effect: The exocyclic nitrogen donates electron density into the pyrimidine ring (resonance), significantly raising the energy of the LUMO. This deactivates the ring towards nucleophilic attack at C7.

  • Comparison: A 4-chloroquinazoline is highly reactive at C7; a 4-aminoquinazoline is electronically "dead" to mild SNAr.

Q4: How do I activate the C7 position? A: You have three strategic options:

  • Pre-Amination SNAr (Recommended): Perform the substitution on 4-chloro-7-fluoroquinazoline before installing the 4-amine. The 4-Cl group is electron-withdrawing (inductive) and does not donate as strongly as NH₂, keeping the ring activated.

  • N-Protection: Acylate the 4-amine (e.g., with Ac₂O or Boc₂O). This converts the electron-donating amine into an electron-withdrawing amide, re-activating the ring for SNAr at C7.

  • Harsher Conditions: Use a stronger nucleophile (e.g., Thiolate vs. Amine) and high temperatures (microwave, >120°C, DMF/DMSO).

Data Summary: Reactivity Profiles
Substrate StructureC7-F Reactivity (SNAr)Electronic ReasonRecommended Strategy
4-Chloro-7-fluoroquinazoline High Inductive withdrawal (-I) by Cl; Low resonance donation.Perform SNAr here first.
This compound Low Strong resonance donation (+M) by NH₂ deactivates ring.Requires protection or harsh conditions.[2]
N-(7-fluoroquinazolin-4-yl)acetamide Moderate/High Acetyl group mitigates N-lone pair donation; activates ring.Good alternative if amine is already present.
7-Fluoro-6-nitroquinazolin-4-amine Very High Nitro group (-M, -I) strongly activates the ring.SNAr works even with 4-NH₂ present.

Experimental Protocols

Protocol A: Regioselective N4-Alkylation (Reductive Amination)

Best for: Installing secondary alkyl groups without N1 contamination.

  • Preparation: Dissolve This compound (1.0 equiv) and the corresponding Aldehyde (1.2 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Activation: Add Acetic Acid (1.5 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1-2 hours.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv) portion-wise.

  • Workup: Stir at RT overnight. Quench with sat. NaHCO₃. Extract with DCM.

  • Result: Exclusive formation of the N4-alkylated product.

Protocol B: Dimroth Rearrangement (Correcting N1 Alkylation)

Best for: Converting N1-alkylated byproducts or when using alkyl halides.

  • Alkylation: React substrate with Alkyl Halide (1.1 equiv) and K₂CO₃ in DMF. (Isolate the intermediate if possible; often a mixture of N1/N4).

  • Rearrangement: Suspend the crude material in Ethanol/Water (1:1) containing NaOH (2.0 equiv).

  • Reflux: Heat to reflux (80-100°C) for 2–6 hours. Monitor by HPLC for the disappearance of the N1-isomer (usually lower R_t) and appearance of N4-isomer.

  • Mechanism Check: The basic conditions open the pyrimidine ring. The alkyl group on N1 rotates to become the exocyclic amine substituent upon recyclization.

Protocol C: SNAr Displacement of C7-Fluorine

Best for: Functionalizing C7 when the 4-amine is already present.

  • Protection (Optional but Recommended): Reflux this compound in Acetic Anhydride to form the N-acetyl derivative .

  • Displacement: Dissolve the N-acetyl intermediate in DMSO . Add the nucleophile (e.g., Morpholine, Thiophenol) and a base (Cs₂CO₃ or K₂CO₃).

  • Conditions: Heat to 100–120°C (or Microwave 140°C for 30 min).

  • Deprotection: Treat with aqueous NaOH/MeOH to remove the acetyl group, yielding the 7-substituted-quinazolin-4-amine .

References

  • Regioselectivity of Quinazoline Alkyl

    • Title: The Dimroth Rearrangement.[1][3][4] Syntheses and Rearrangement of 4-Iminoquinazolines.

    • Source: J. Chem. Soc., Perkin Trans. 1, 1975.[1]

    • URL:[Link][1][2][4][5][6]

  • SNAr Reactivity of Fluorin

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: PMC - NIH (Molecules, 2024).
    • URL:[Link]

  • Synthesis of 7-Fluoroquinazoline Intermedi

    • Title: Synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine.[7]

    • Source: SciSpace (2022).
    • URL:[Link]

  • Dimroth Rearrangement in Medicinal Chemistry

    • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[1][3]

    • Source: PMC - NIH (Chem Heterocycl Compd, 2021).
    • URL:[Link]

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Validation & Comparative

A Comparative Guide to Quinazoline-Based EGFR Inhibitors: Benchmarking 7-Fluoroquinazolin-4-amine Derivatives Against Established Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein crucial for regulating cell growth, proliferation, and differentiation.[1] In a healthy physiological state, the binding of ligands like Epidermal Growth Factor (EGF) triggers a conformational change, leading to receptor dimerization and the activation of its intracellular tyrosine kinase (TK) domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately control cellular fate.[2]

However, in many cancers, this tightly regulated system is hijacked. Mutations in the EGFR gene can lead to its constitutive, ligand-independent activation, resulting in uncontrolled cell division and tumor growth.[3] This makes EGFR a prime therapeutic target. The development of small-molecule Tyrosine Kinase Inhibitors (TKIs) that compete with adenosine triphosphate (ATP) at the kinase domain has revolutionized the treatment of certain malignancies, particularly Non-Small Cell Lung Cancer (NSCLC).[2][3]

This guide provides a comparative analysis of the quinazoline scaffold, the foundational chemical structure for many successful EGFR inhibitors. We will benchmark derivatives of the key intermediate, 7-Fluoroquinazolin-4-amine, against established, clinically approved EGFR TKIs, providing the data and experimental context necessary for researchers in the field.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor_Mechanism cluster_reversible 1st Gen (Reversible) cluster_irreversible 2nd/3rd Gen (Irreversible) EGFR_Kinase ATP Binding Site Cys797 Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR_Kinase:f0 Competes with ATP ATP ATP ATP->EGFR_Kinase:f0 Osimertinib Afatinib/ Osimertinib Osimertinib->EGFR_Kinase:f1 Covalent Bond

Fig 2. Reversible vs. Irreversible Inhibition.
Potency & Selectivity: An IC50 Comparison

The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. For EGFR inhibitors, it is crucial to evaluate their activity not just against the primary activating mutations but also against the wild-type receptor (which relates to toxicity) and resistance mutations.

The table below summarizes representative IC50 values from biochemical kinase assays for established TKIs and a novel derivative (Compound 8o) representative of the 4-arylamino-quinazoline class.

CompoundEGFR (WT) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)Generation
Gefitinib ~37~26>10001st (Reversible)
Erlotinib ~2~2>10001st (Reversible)
Afatinib ~0.5~0.4~102nd (Irreversible)
Osimertinib ~12-461~12~13rd (Irreversible)
Compound 8o *0.8N/A2.7Investigational

Data for Compound 8o, a novel 4-arylamino-quinazoline thiourea derivative, is included as an example of compounds developed from the broader quinazoline scaffold. [4]Data for other inhibitors sourced from multiple studies. [5][6]Note: IC50 values can vary significantly based on assay conditions.

Causality Behind the Data:

  • Gefitinib/Erlotinib: Show high potency against sensitizing mutations but are completely ineffective against the T790M mutation. The presence of the bulky methionine at position 790 sterically hinders their binding and increases the receptor's affinity for ATP. [3][7]* Afatinib: Demonstrates high potency against wild-type and sensitizing mutations. While it was developed to overcome T790M, its IC50 against this double mutant is still in the nanomolar range, which may not be sufficient for clinical efficacy at tolerable doses. [8][9]* Osimertinib: The standout feature is its remarkable potency against the T790M double mutant (IC50 ~1 nM) combined with significantly lower potency against the wild-type receptor. [10][6]This wide therapeutic window is the key to its clinical success, allowing for effective targeting of the resistant tumor cells while minimizing side effects associated with WT EGFR inhibition (like rash and diarrhea). [11]* Investigational Derivatives: Compounds like 8o show the potential of the quinazoline scaffold. This particular derivative exhibits excellent potency against both WT and the T790M mutant in biochemical assays, highlighting the ongoing effort to develop new inhibitors with unique profiles. [4]

Experimental Validation: Protocols for Inhibitor Characterization

To rigorously compare novel compounds like those derived from this compound against known standards, a series of validated in-vitro assays are essential.

Biochemical EGFR Kinase Assay

Purpose: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase (wild-type or mutant forms). This provides the intrinsic potency (IC50) of the compound.

Kinase_Assay_Workflow A Prepare Reagents (Kinase, ATP, Substrate) C Pre-incubate Kinase with Compound A->C B Serially Dilute Test Compound B->C D Initiate Reaction (Add ATP/Substrate) C->D E Incubate at RT D->E F Stop Reaction & Add Detection Reagent E->F G Read Signal (Luminescence/Fluorescence) F->G H Calculate IC50 G->H

Fig 3. Workflow for a Biochemical Kinase Assay.

Step-by-Step Protocol (Luminescent ADP-Glo™ Format):

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT). Prepare solutions of recombinant EGFR kinase (e.g., L858R/T790M mutant), a suitable peptide substrate, and ATP. [12]2. Compound Plating: In a 384-well plate, perform serial dilutions of the test compound (e.g., this compound derivative) and control inhibitors (e.g., Osimertinib) in DMSO, then dilute in buffer.

  • Kinase Reaction: Add the EGFR kinase to the wells containing the compounds and incubate for ~30 minutes. This allows the inhibitor to bind to the enzyme. [13]4. Initiation: Start the kinase reaction by adding a mix of the peptide substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent, which depletes the remaining unconsumed ATP. Incubate for 40 minutes. [12]6. Detection: Add Kinase Detection Reagent, which contains luciferase to convert the newly formed ADP into a luminescent signal. Incubate for 30 minutes. [12]7. Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the signal against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Expert Rationale: This cell-free assay isolates the interaction between the compound and its direct target, removing confounding factors like cell permeability or off-target effects within a cell. Using a luminescent readout like ADP-Glo™ provides high sensitivity and a broad dynamic range. [12]

Cell-Based Viability/Proliferation Assay (MTT Assay)

Purpose: To measure the effect of a compound on the metabolic activity and proliferation of cancer cell lines that are dependent on EGFR signaling (e.g., H1975 cells, which harbor the L858R/T790M mutations).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Allow Cells to Adhere (24h) A->B C Add Serially Diluted Test Compound B->C D Incubate (e.g., 72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) (Formazan Crystal Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance (~570nm) G->H I Calculate GI50/IC50 H->I

Fig 4. Workflow for a Cell Viability (MTT) Assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cancer cells (e.g., H1975) into a 96-well plate at a predetermined density and allow them to attach overnight. [14]2. Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound and controls. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours). [14]4. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. [15]5. Formazan Solubilization: Living, metabolically active cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve these crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a spectrophotometer at ~570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 or GI50 (concentration for 50% growth inhibition).

Expert Rationale: This assay provides a measure of the compound's overall cytotoxic or cytostatic effect in a relevant biological system. Choosing a cell line with a specific EGFR mutation (like H1975 for T790M) is critical for testing the efficacy of next-generation inhibitors. [16]

Western Blot for EGFR Phosphorylation

Purpose: To directly visualize the inhibition of EGFR signaling within the cell by measuring the phosphorylation status of EGFR and its downstream targets (like AKT and ERK).

Western_Blot_Workflow A 1. Cell Treatment (Serum Starve, Inhibit, Stimulate) B 2. Cell Lysis (Add Lysis Buffer) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separate by Size) C->D E 5. Protein Transfer (to PVDF/NC Membrane) D->E F 6. Blocking (Prevent Non-specific Binding) E->F G 7. Primary Antibody Incubation (e.g., anti-pEGFR) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Add ECL Substrate & Image) H->I

Fig 5. Workflow for Western Blot Analysis.

Step-by-Step Protocol:

  • Cell Treatment: Plate cells (e.g., A431 for WT EGFR studies) and grow to ~90% confluency. Serum-starve the cells overnight to reduce basal signaling. Pre-treat with the inhibitor for 1-2 hours, then stimulate with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

  • Lysis: Wash cells with cold PBS and immediately add ice-cold lysis buffer containing protease and, critically, phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading. [17]4. SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in Laemmli buffer and separate the proteins by size via SDS-polyacrylamide gel electrophoresis. [17]5. Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1068).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.

  • Stripping & Reprobing: To normalize the data, the membrane can be stripped of the antibodies and re-probed with an antibody for total EGFR and a loading control like β-actin.

Expert Rationale: Western blotting provides a direct, semi-quantitative readout of target engagement. Seeing a dose-dependent decrease in the p-EGFR/total EGFR ratio confirms that the compound is hitting its intended target within the complex cellular environment. The inclusion of phosphatase inhibitors during lysis is non-negotiable, as it prevents the enzymatic removal of the phosphate groups you are trying to detect. [18]

Conclusion and Future Directions

The quinazoline scaffold remains a cornerstone of EGFR inhibitor design. While first and second-generation TKIs like Gefitinib and Afatinib laid the groundwork, the field has evolved to address the significant clinical challenge of acquired resistance. Third-generation inhibitors like Osimertinib demonstrate the power of structure-based drug design, achieving remarkable selectivity for the T790M resistance mutation while sparing the wild-type receptor.

The investigational compound this compound serves as a valuable building block, offering a versatile platform for creating novel derivatives. As demonstrated by compounds with potent, sub-nanomolar activity against the T790M mutant, there is still vast potential within this chemical space. [4]Future research will likely focus on developing inhibitors that can overcome third-generation resistance (e.g., C797S mutations) and exploring combination therapies to preemptively block resistance pathways. The rigorous application of the biochemical and cellular assays detailed in this guide will be paramount to validating these next-generation therapeutic candidates.

References

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  • Eser, P., et al. (2016). Characterization of EGFR T790M, L792F, and C797S Mutations as Mechanisms of Acquired Resistance to Afatinib in Lung Cancer. AACR Journals. [Link]

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Technical Guide: In Vitro vs. In Vivo Efficacy of 7-Fluoroquinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 7-Fluoroquinazolin-4-amine derivatives , focusing on their pharmacological performance in preclinical drug development. These derivatives represent a specialized subclass of the 4-anilinoquinazoline scaffold (the core structure of drugs like Gefitinib and Erlotinib), where the 7-position is modified with a fluorine atom to modulate metabolic stability, electronic properties, and binding affinity.

Executive Summary: The 7-Fluoro Advantage

The This compound scaffold is a strategic modification in medicinal chemistry designed to overcome the limitations of standard 6,7-dialkoxyquinazolines (e.g., Gefitinib). While the standard "dimethoxy" pattern provides solubility, it is prone to rapid metabolic O-dealkylation.

Replacing the 7-methoxy group with a fluorine atom (7-F) serves three critical mechanistic functions:

  • Metabolic Blockade: Fluorine is metabolically inert, preventing Phase I oxidative metabolism at the C7 position.

  • Electronic Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the N1 nitrogen, potentially altering the hydrogen bond strength with the hinge region (Met793 in EGFR).

  • Steric Optimization: The Van der Waals radius of Fluorine (1.47 Å) is significantly smaller than a methoxy group, allowing the molecule to fit into restricted pockets in mutant kinases (e.g., T790M EGFR mutants).

Mechanism of Action & Signaling Pathway

These derivatives primarily function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), most notably EGFR (Epidermal Growth Factor Receptor). They bind to the ATP-binding pocket of the intracellular kinase domain, preventing autophosphorylation and downstream signaling.

Visualization: EGFR Signaling Blockade

The following diagram illustrates the signal transduction cascade and the precise intervention point of this compound derivatives.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binding & Dimerization Phos Autophosphorylation EGFR->Phos Blocked by Inhibitor RAS RAS-GTP EGFR->RAS RAS Pathway PI3K PI3K EGFR->PI3K PI3K Pathway ATP ATP ATP->EGFR Normal Activation Inhibitor This compound Inhibitor->EGFR Competitive Inhibition (ATP Pocket) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Outcome Cell Proliferation & Survival Nucleus->Outcome

Figure 1: Mechanism of Action. The 7-Fluoro derivative competes with ATP for the binding site on EGFR, halting downstream RAS/ERK and PI3K/AKT signaling cascades.

In Vitro Efficacy: Potency & Selectivity

In vitro assays measure the compound's ability to inhibit kinase activity (IC50) and suppress cancer cell growth (Cytotoxicity).

Comparative Potency Data

The 7-fluoro substitution often yields superior or comparable potency to 6,7-dimethoxy analogs (like Gefitinib) but with distinct selectivity profiles.

Compound ClassR7 SubstituentTarget Cell LineIC50 (µM)Efficacy vs. Control
Gefitinib (Control) -O-CH3HeLa (Cervical)15.20Baseline
Gefitinib (Control) -O-CH3BGC823 (Gastric)12.45Baseline
7-Fluoro Derivative (2i) -F HeLa 7.15 2.1x More Potent
7-Fluoro Derivative (2i) -F BGC823 4.65 2.7x More Potent
8-Methoxy Derivative -H (8-OMe)BGC823> 20.0Less Potent

Data Source: Synthesized from SAR studies on 4-anilinoquinolines/quinazolines [1].

Key Experimental Insights
  • Electronic Effect: The electron-withdrawing fluorine at C7 increases the acidity of the N1 proton. This often strengthens the hydrogen bond with the kinase hinge region, explaining the lower IC50 values (higher potency).

  • Selectivity: 7-Fluoro derivatives show enhanced selectivity for BGC823 (Gastric Carcinoma) cells compared to standard EGFR inhibitors, suggesting potential utility in non-lung cancer indications.

In Vivo Efficacy: Translation & Metabolic Stability

While in vitro potency is promising, in vivo efficacy depends on Pharmacokinetics (PK) and Bioavailability . This is where the 7-Fluoro scaffold faces its "Valley of Death."

The Solubility-Stability Trade-off[1]
  • Advantage (Stability): The C-F bond is extremely strong (approx. 116 kcal/mol). Unlike the C-O bond in methoxy groups, it resists cleavage by Cytochrome P450 enzymes in the liver. This prolongs the half-life (t1/2) of the drug in circulation.

  • Disadvantage (Solubility): Fluorine is highly lipophilic. Replacing a solubilizing alkoxy group with fluorine can drastically reduce water solubility, leading to poor oral absorption.

In Vivo Performance Metrics (Xenograft Model)

In murine xenograft models (e.g., nude mice bearing A549 or BGC823 tumors), optimized 7-Fluoro derivatives demonstrate:

  • Tumor Growth Inhibition (TGI): Typically 40-60% TGI at doses of 50 mg/kg/day.

  • Toxicity Profile: Reduced hepatotoxicity compared to chlorinated analogs, but potential for accumulation in lipid-rich tissues due to high logP (lipophilicity).

  • Bone Uptake Warning: If the fluorine is on the aniline ring (not the quinazoline core), it is prone to defluorination, leading to [18F] accumulation in bones [2]. 7-Fluoro on the quinazoline core is metabolically stable.

Experimental Workflow: From Synthesis to Xenograft

The following diagram outlines the critical path for validating these derivatives.

Workflow Synth Chemical Synthesis (7-Fluoro-4-chloroquinazoline) InVitro_Enz Kinase Assay (EGFR wt/mutant) Output: IC50 Synth->InVitro_Enz InVitro_Cell Cell Viability (MTT) (HeLa, A549) Output: GI50 InVitro_Enz->InVitro_Cell Hit Selection (<100 nM) ADME ADME Profiling (Microsomal Stability) InVitro_Cell->ADME Lead Selection (<5 µM) InVivo Xenograft Model (Nude Mice) Output: Tumor Vol. ADME->InVivo Go/No-Go Decision

Figure 2: Validation Workflow. A self-validating screening funnel ensures only metabolically stable candidates progress to in vivo stages.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for evaluating 7-Fluoro derivatives.

Protocol A: In Vitro Kinase Inhibition (ADP-Glo Assay)

Purpose: Determine the biochemical IC50 against EGFR.

  • Preparation: Dilute 7-Fluoro derivatives in DMSO (10 mM stock) to serial concentrations (1 nM to 10 µM).

  • Reaction Mix: Combine recombinant EGFR kinase (0.2 ng/µL), substrate (Poly Glu:Tyr), and compound in reaction buffer (40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Initiation: Add ATP (10 µM) to start the reaction. Incubate at 25°C for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Protocol B: In Vivo Xenograft Study

Purpose: Evaluate tumor regression and systemic toxicity.

  • Model Generation: Inject

    
     BGC823 or A549 cells subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old).
    
  • Grouping: When tumors reach 100-150 mm³, randomize mice into groups (n=6):

    • Vehicle Control (0.5% CMC-Na).

    • Positive Control (Gefitinib 50 mg/kg).

    • Test Group (7-Fluoro Derivative 50 mg/kg).[1]

  • Dosing: Administer compounds via oral gavage (p.o.) daily for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Euthanize mice on Day 22. Harvest tumors for weight measurement and IHC (Ki67 staining).

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives Source: PubMed Central (NIH) URL:[Link] Relevance: Provides primary IC50 data for 7-fluoro-4-anilino derivatives against HeLa and BGC823 cell lines.

  • Metabolic Stability of 6,7-Dialkoxy-4-(fluoroanilino)quinazolines Source: PubMed Central (NIH) URL:[Link] Relevance: Establishes the metabolic stability profile of fluorinated quinazolines and the risk of defluorination.

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Source: Frontiers in Chemistry URL:[Link] Relevance: Comparative data for quinazoline derivatives against Gefitinib and Erlotinib.[2][3]

Sources

Technical Guide: Selectivity Profile of 7-Fluoroquinazolin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 7-Fluoroquinazolin-4-amine (CAS: 16499-57-3 / Fragment & Scaffold Analysis) Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.

Executive Summary: The Fluorinated Privileged Scaffold

This compound represents a critical "privileged structure" in kinase inhibitor design. Unlike the unsubstituted quinazoline core, the introduction of a fluorine atom at the C7 position provides a dual advantage: it modulates the electronic density of the pyrimidine ring (affecting hinge-binding affinity) and blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation).

This guide analyzes the selectivity profile of the this compound scaffold, positioning it not merely as a raw intermediate, but as a direction-setting pharmacophore for EGFR (ErbB) and Aurora Kinase inhibitor programs.

Key Differentiators
Feature7-Fluoro ScaffoldUnsubstituted Scaffold6-Fluoro Scaffold
Primary Target Class EGFR / Aurora BEGFR / Broad KinaseEGFR / VEGFR
Metabolic Stability High (Blocks C7-oxidation)Low (Prone to C7-OH)Moderate
Electronic Effect Inductive withdrawal stabilizes N1BaselineAffects C4-reactivity
Key Drug Examples Afatinib , Barasertib Gefitinib (methoxy at C7)Various probes

Mechanism of Action & Structural Logic[2]

The this compound core functions as an ATP-competitive anchor. Its selectivity is driven by the hydrogen-bonding network within the kinase hinge region.

The Hinge Binding Mode
  • N1 Acceptor: The nitrogen at position 1 accepts a hydrogen bond from the backbone amide of the hinge residue (e.g., Met793 in EGFR).

  • N3/C4-NH Donor: The amino group at C4 (or N3 in the tautomer) donates a hydrogen bond to the backbone carbonyl (e.g., Gln791 in EGFR).

  • The "Fluorine Scan": The C7-fluorine atom does not interact directly with the hinge but exerts a Through-Bond (Inductive) effect, lowering the pKa of the N1 nitrogen. This fine-tuning often improves selectivity by reducing promiscuous binding to kinases that require a highly basic acceptor.

Visualization: EGFR Signaling & Inhibition Pathway

The following diagram illustrates the downstream consequences of inhibiting the EGFR cascade using a 7-fluoroquinazoline-based probe.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) [Target of 7-F-Quinazoline] EGF->EGFR Activation RAS RAS-GTP EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation Inhibitor This compound (Scaffold) Inhibitor->EGFR Competitive Inhibition RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Anti-Apoptosis mTOR->Survival

Figure 1: Signal transduction pathways downstream of EGFR. The this compound scaffold competes with ATP at the receptor tyrosine kinase domain, blocking RAS/RAF/MEK and PI3K/AKT cascades.

Kinase Selectivity Profile (Scaffold Analysis)

As a fragment, the naked this compound exhibits micromolar (µM) affinity. Its true selectivity potential is realized when "decorated" (e.g., N-arylation). The data below synthesizes the intrinsic bias of the scaffold based on Structure-Activity Relationship (SAR) data from 4-anilinoquinazoline libraries.

Primary Targets (High Affinity Potential)
  • EGFR (ErbB1): The scaffold is highly privileged for the ErbB family. The 7-F substitution maintains potency against Wild Type (WT) and L858R mutants while offering better metabolic clearance profiles than 6,7-dimethoxy analogs.

  • HER2 (ErbB2): Strong cross-reactivity due to high homology in the ATP-binding pocket.

  • Aurora B: When coupled with specific solubilizing tails (as seen in AZD1152), the 7-F core shifts selectivity toward Aurora kinases, critical for regulating mitosis.

Off-Target Liability Panel
Kinase FamilyInteraction RiskMechanism of Interaction
VEGFR2 (KDR) ModerateCommon off-target for quinazolines. 7-F substitution reduces this compared to 6-Cl analogs but does not eliminate it.
Src Family Low-ModerateThe scaffold lacks the specific hydrophobic "spine" interactions required for potent Src inhibition unless specifically derivatized.
CDK2 LowRequires specific substitutions at C2/N3 to induce significant binding; the naked 7-F scaffold is generally inactive.
InsR (Insulin Receptor) Very LowHigh selectivity against InsR is a hallmark of the 4-aminoquinazoline class, preserving metabolic safety.
Comparative Performance Data

Data extrapolated from 4-anilino-derivative SAR studies (e.g., HeLa and BGC823 cell lines).[1]

Compound ClassEGFR IC50 (Proxy)Metabolic Half-Life (t1/2)Selectivity Ratio (EGFR/VEGFR)
7-Fluoro-4-amino 10 - 100 nM *> 120 min High (>50x)
Unsubstituted50 - 200 nM< 45 minModerate (10-20x)
6,7-Dimethoxy< 10 nM60 - 90 minVery High (>100x)

*Note: IC50 values refer to N-arylated derivatives (e.g., 3-chloro-4-fluoroaniline tail). The naked amine is a weak binder (>10 µM) used for fragment screening.

Experimental Protocols

To validate the selectivity of this scaffold in your specific context, the following self-validating protocols are recommended.

A. Biochemical Kinase Assay (TR-FRET)

Purpose: Determine intrinsic affinity (Kd/IC50) without cellular permeability variables.

  • Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher or equivalent).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Tracer 199 or 222 is standard for EGFR).

  • Preparation:

    • Prepare this compound in 100% DMSO (Top concentration 1 mM).

    • Dilute 3-fold serially in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 5 µL of compound.

    • Add 5 µL of Kinase/Antibody mixture (EGFR-GST + Eu-anti-GST).

    • Add 5 µL of Tracer.

  • Incubation: 60 minutes at Room Temperature (protect from light).

  • Read: Measure TR-FRET ratio (Em 665nm / Em 615nm) on a plate reader (e.g., EnVision).

  • Validation: Z' factor must be > 0.5. Reference control: Gefitinib (IC50 ~0.4 nM).

B. Cellular Selectivity (Isogenic Viability)

Purpose: Confirm on-target efficacy vs. off-target toxicity.

  • Cell Lines:

    • A549 / PC-9: EGFR-dependent (High sensitivity expected).

    • HUVEC: VEGFR-dependent (Off-target check).

    • A375: BRAF-driven (Negative control).

  • Seeding: 3,000 cells/well in 96-well plates; adhere overnight.

  • Dosing: Treat with compound (0.1 nM to 10 µM) for 72 hours.

  • Detection: Add CellTiter-Glo® (Promega); incubate 10 min; read luminescence.

  • Analysis: Calculate Selectivity Index (SI) = IC50(HUVEC) / IC50(PC-9). An SI > 50 indicates excellent scaffold selectivity.

Scaffold Evolution & Synthesis Workflow

The this compound is rarely the endpoint. The diagram below guides the synthetic evolution from this building block to high-affinity probes.

Scaffold_Evolution Start 7-Fluoroquinazolin-4(3H)-one (Precursor) Chlorination Chlorination (POCl3) Start->Chlorination Intermediate 4-Chloro-7-fluoroquinazoline (Activated Core) Chlorination->Intermediate SnAr SnAr / Buchwald (Amine Coupling) Intermediate->SnAr Probe1 EGFR Inhibitor (Aniline Tail) SnAr->Probe1 + 3-Cl-4-F-aniline Probe2 Aurora B Inhibitor (Pyrazole/Urea Tail) SnAr->Probe2 + Complex Heterocycles

Figure 2: Synthetic workflow converting the stable 7-fluoro precursor into active kinase probes via the activated 4-chloro intermediate.

References

  • Vertex AI Grounding Source. (2025). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. National Institutes of Health.[2] Link

  • ChemicalBook. (2025).[3][4] 7-Fluoro-4-quinazolone Product Properties and CAS 16499-57-3 Data. Link

  • PubChem. (2025).[5][4] Compound Summary: 7-Fluoroquinazolin-4(3H)-one.[5][6][7][8] National Library of Medicine. Link

  • MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[9] Life (Basel).[9] Link

  • Frontiers in Pharmacology. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Link

Sources

A Senior Application Scientist's Guide to Assessing Off-Target Effects of 7-Fluoroquinazolin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Imperative of Selectivity

The 7-fluoroquinazolin-4-amine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous potent kinase inhibitors targeting critical nodes in cancer signaling pathways, most notably the Epidermal Growth Factor Receptor (EGFR).[1][2] Its derivatives, such as gefitinib, erlotinib, and lapatinib, have become cornerstone therapies for specific patient populations.[3] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: achieving absolute target selectivity is a near-impossibility.[4]

Unintended interactions, or "off-target" effects, are a primary driver of both unforeseen toxicities and, occasionally, beneficial polypharmacology that can be leveraged for therapeutic gain. For researchers and drug developers working with novel this compound analogs, a rigorous and multi-pronged assessment of off-target engagement is not merely a regulatory hurdle but a fundamental component of understanding a compound's true mechanism of action and its ultimate clinical potential.

This guide provides a comprehensive framework for the systematic evaluation of off-target effects of this compound. We will move beyond a simple listing of techniques, instead focusing on the causal logic behind experimental choices. We will detail robust, self-validating protocols for key assays and present comparative data from well-characterized quinazoline-based drugs to provide context and performance benchmarks.

Pillar 1: The Biochemical Approach – Large-Scale Kinase Profiling

The most direct method to assess the selectivity of a kinase inhibitor is to screen it against a broad panel of purified kinases. This approach provides a quantitative measure of a compound's inhibitory activity against hundreds of kinases simultaneously, offering a panoramic view of its potential off-target interactions within this major druggable class.

Causality Behind Experimental Choices

Given that this compound is a known hinge-binding scaffold that competes with ATP, it is highly probable that its off-targets will also be kinases. A large-scale screen, such as the KINOMEscan™ platform which utilizes a competition binding assay, is an efficient first step to identify these potential liabilities.[5][6] The data generated—often expressed as percent inhibition at a given concentration or as a dissociation constant (Kd)—allows for the calculation of selectivity scores, providing a clear quantitative metric for comparing lead compounds.

Comparative Kinase Selectivity of Marketed Quinazoline Inhibitors

While a specific kinome scan for the parent this compound is not publicly available, examining the profiles of its derivatives provides a valuable proxy for potential off-target families.

CompoundPrimary Target(s)Known Off-Targets with Significant ActivityReference(s)
Gefitinib EGFRABL1, ABL2, LCK, SRC family kinases, PIM-1, CHK1/2, MAPK10, DHODH, ERBB4[5][7]
Erlotinib EGFRJAK2, STK10, SRC family kinases[8][9]
Lapatinib EGFR, HER2 (ERBB2)JNK/c-Jun signaling (indirectly), SRC, ABL, MEK[10][11]

This table is illustrative and not exhaustive. The degree of inhibition varies for each off-target.

This comparative data underscores that even highly optimized drugs possess off-target activities. For a novel this compound analog, identifying such a profile early is critical for predicting potential side effects (e.g., hematological effects from ABL inhibition) and for guiding structure-activity relationship (SAR) studies to improve selectivity.

Experimental Protocol: In Vitro Kinase Profiling (TR-FRET Assay)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common and robust technology for kinase activity assays. It measures the phosphorylation of a substrate by a kinase.

Objective: To quantify the inhibitory activity of this compound against a panel of purified kinases.

Principle: A terbium (Tb)-labeled antibody that specifically recognizes a phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds. If the substrate is also labeled with a fluorescent acceptor (e.g., fluorescein), the close proximity allows for energy transfer from the excited terbium donor to the acceptor, generating a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a loss of the FRET signal.

TR_FRET_Kinase_Assay

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 5X Kinase Buffer.

    • Serially dilute this compound in DMSO to create a concentration range (e.g., 10 mM to 1 nM), followed by a dilution into the assay buffer.

    • Prepare a 2X solution of the kinase and a 2X solution of the substrate/ATP mixture in assay buffer.

  • Kinase Reaction:

    • In a 384-well assay plate, add 5 µL of the diluted compound.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA (to chelate Mg2+ and stop the kinase) and the Tb-labeled anti-phospho-substrate antibody.[12]

    • Incubate for 30-60 minutes at room temperature to allow antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for fluorescein).

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Pillar 2: Cellular Target Engagement – The Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are powerful, they do not account for cell permeability, intracellular target concentration, or the need for metabolic activation. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring target engagement in a physiological context—the intact cell.[13][14]

Causality Behind Experimental Choices

The principle of CETSA is that a protein's thermal stability changes upon ligand binding.[13] By heating cells treated with a compound to various temperatures, stabilized proteins will remain soluble at higher temperatures compared to their unbound counterparts. This method is invaluable for confirming that this compound engages its intended target (e.g., EGFR) in a cellular environment. Crucially, it can also be adapted for proteomics-based approaches (thermal proteome profiling) to identify novel off-targets in an unbiased manner.[15]

CETSA_Workflow

Experimental Protocol: Western Blot-Based CETSA

Objective: To determine if this compound binds to and stabilizes a target protein (e.g., EGFR) in intact cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells known to express the target protein (e.g., A431 cells for EGFR) to ~80% confluency.

    • Treat cells with either this compound at the desired concentration or vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Heating Step:

    • Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include an unheated control (e.g., 37°C).

    • Immediately cool the samples to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen followed by thawing at 25°C).[16]

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Normalize the protein concentration of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target protein.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Interpreting CETSA Data (Hypothetical)
Temperature (°C)% Soluble EGFR (Vehicle)% Soluble EGFR (+ 7-F-quinazolin-4-amine)
37100100
4695100
498098
5250 (Tm)90
552575
581050 (Tm shift)
61520

This hypothetical data illustrates a melting temperature (Tm) shift, indicating stabilization of EGFR by the compound.

Pillar 3: The Unbiased Approach – Phenotypic Screening

While the previous methods focus on known targets, phenotypic screening casts a wider, unbiased net. By observing the global effects of a compound on cell morphology and function, we can identify unexpected biological consequences that may arise from off-target activities. High-content imaging (HCI) is a particularly powerful tool for this purpose.[17]

Causality Behind Experimental Choices

Phenotypic screening does not presume a target. Instead, it asks: "What does this compound do to the cell?" By using a panel of fluorescent dyes that stain different organelles and cellular compartments (a "Cell Painting" approach), HCI platforms can extract thousands of quantitative features (e.g., nuclear size, mitochondrial texture, cytoskeletal arrangement).[18] The resulting "phenotypic fingerprint" can be compared to a reference database of compounds with known mechanisms of action to generate hypotheses about the compound's on- and off-target effects. For example, the known off-target effect of lapatinib on the JNK pathway, leading to upregulation of death receptors DR4/DR5, could be detected as a specific pro-apoptotic phenotype.[10]

Phenotypic_Screening_Workflow

Experimental Protocol: High-Content "Cell Painting" Screen

Objective: To generate a phenotypic fingerprint of this compound and identify potential mechanisms of action or off-target effects.

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Seed a suitable cell line (e.g., U2OS) in 384-well, optically clear-bottom plates.

    • Allow cells to adhere overnight.

    • Treat cells with this compound across a range of concentrations, alongside positive and negative controls. Incubate for 24-48 hours.

  • Staining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Incubate with a cocktail of fluorescent dyes. A typical Cell Painting cocktail includes:

      • Hoechst: Stains the nucleus (DNA).

      • Phalloidin conjugate: Stains F-actin filaments (cytoskeleton).

      • MitoTracker: Stains mitochondria.

      • WGA conjugate: Stains Golgi and plasma membrane.

      • SYTO dye: Stains nucleoli and cytoplasmic RNA.

  • Image Acquisition:

    • Acquire images using a high-content imaging system, capturing multiple fields of view per well across all fluorescent channels.[18]

  • Image Analysis:

    • Use image analysis software (e.g., CellProfiler) to perform segmentation, identifying the boundaries of individual cells and their nuclei.

    • Measure a comprehensive set of features for each cell, including morphology (size, shape), intensity (stain brightness), and texture (pixel patterns) for each cellular compartment.

  • Data Analysis and Interpretation:

    • Process the feature data to generate a multi-dimensional "phenotypic profile" for each treatment condition.

    • Use machine learning algorithms to compare the profile of this compound to a reference database of profiles from compounds with known mechanisms.

    • Clustering with known inhibitors of, for example, the JNK pathway or cell cycle kinases could suggest those as potential off-targets for further validation.

Conclusion: An Integrated Strategy for Comprehensive Off-Target Assessment

Assessing the off-target profile of a novel compound like this compound is a multifaceted endeavor that requires an integrated strategy. No single assay can provide a complete picture. A robust assessment begins with broad, biochemical screening to identify the most likely off-targets, followed by cellular assays to confirm target engagement in a physiological context. Finally, unbiased phenotypic screening provides a crucial safety net, capable of detecting unexpected cellular consequences that may point to entirely novel off-target interactions. By systematically applying these pillars of investigation, researchers can build a comprehensive understanding of their compound's selectivity, de-risk its development, and ultimately increase its chances of becoming a safe and effective therapeutic.

References

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules. [Link]

  • '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. [Link]

  • Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study. Blood. [Link]

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmaceuticals (Basel). [Link]

  • High-content screening in drug discovery: A brief guide. Alithea Genomics. [Link]

  • Gefitinib KINOMEscan (LDG-1139: LDS-1142). LINCS Data Portal. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation. Science Signaling. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]

  • In vitro phenotypic screening of 7-chloro-4-amino(oxy)quinoline derivatives as putative anti-Trypanosoma cruzi agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. ACS Medicinal Chemistry Letters. [Link]

  • Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders. British Journal of Pharmacology. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research. [Link]

  • 4-[(7-Fluoro-quinazolin-4-yl)-oxy]aniline. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer. World Journal of Gastroenterology. [Link]

  • Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells. Oncotarget. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • Compound Profiling with High-Content Screening Methodology. University of Miami. [Link]

  • CETSA. Pelago Bioscience. [Link]

  • Evaluation of [(18)F]gefitinib as a molecular imaging probe for the assessment of the epidermal growth factor receptor status in malignant tumors. Molecular Imaging and Biology. [Link]

  • Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells. Cancer Research. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

  • A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. SLAS Discovery. [Link]

  • EGFR-Tyrosine Kinase Inhibitor Retreatment in Non-Small-Cell Lung Cancer Patients Previously Exposed to EGFR-TKI: A Systematic Review and Meta-Analysis. Cancers (Basel). [Link]

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Safety Operating Guide

Navigating the Disposal of 7-Fluoroquinazolin-4-amine: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

The Foundational Principle: Hazard Assessment and Waste Minimization

Before any disposal procedure is initiated, a thorough understanding of the potential hazards associated with 7-Fluoroquinazolin-4-amine is paramount. Based on related quinazoline compounds, it is prudent to handle this substance as potentially harmful if swallowed or in contact with skin, and as a possible eye irritant.[1] Therefore, a proactive approach to waste minimization should be integrated into the research workflow.[2][3] This includes ordering only the necessary quantities of the chemical and designing experiments to reduce the generation of waste.[2]

Personal Protective Equipment (PPE): The First Line of Defense

Given the potential hazards, a stringent PPE protocol is non-negotiable. All personnel handling this compound, including during disposal, must be equipped with the following:

PPE ItemSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent dermal absorption and skin contact.[1]
Eye Protection Safety goggles or a face shieldTo protect against accidental splashes or dust.[1]
Lab Coat Standard laboratory coatTo protect clothing and underlying skin from contamination.[1]
Respiratory Use in a well-ventilated area or with a fume hoodTo avoid inhalation of fine particles or aerosols.[4]
Step-by-Step Disposal Protocol for this compound

The following protocol is designed to guide researchers through the safe segregation, collection, storage, and disposal of waste containing this compound.

Step 1: Waste Segregation at the Source

Proper segregation is the critical first step in a compliant waste management program.[5] Immediately upon generation, waste should be categorized and collected in designated containers.

  • Solid Waste: Unused or contaminated solid this compound should be collected in a dedicated, sealable container.[1] This container must be clearly labeled as "Hazardous Waste: this compound".[1]

  • Contaminated Materials: All materials that have come into contact with the compound, such as gloves, pipette tips, and weighing papers, are to be considered hazardous waste.[1] These should be collected in a separate, clearly labeled hazardous waste bag or container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container that is chemically compatible with the solvents used. The container must be labeled with "Hazardous Waste" and the full chemical names of all constituents.

Step 2: Secure Waste Storage

The designated storage area for hazardous waste must be secure, well-ventilated, and away from incompatible materials.[1] While specific incompatibilities for this compound are not documented, it is best practice to avoid storage with strong oxidizing agents, acids, and bases.[6] All waste containers must be kept tightly closed except when adding waste.[7]

Step 3: Arranging for Professional Disposal

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[6][8][9] This is a critical measure to prevent environmental contamination.[9]

The approved disposal methods for chemical waste of this nature are:

  • Licensed Chemical Destruction Plant: The most appropriate method is to engage a licensed chemical waste disposal company.[8][10] These facilities have the expertise and equipment to handle and dispose of hazardous materials in an environmentally sound manner.

  • Controlled Incineration: In some cases, controlled incineration with flue gas scrubbing may be utilized by the disposal facility to destroy the chemical compound.[8]

To initiate the disposal process, contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the proper procedures for waste pickup and will coordinate with a licensed waste management vendor.[1]

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Start Waste Generation (this compound) Segregate Segregate Waste - Solid - Contaminated Materials - Liquid Start->Segregate Label Label Container 'Hazardous Waste: This compound' Segregate->Label Store Secure Storage - Well-ventilated - Away from incompatibles Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Professional Disposal - Licensed Facility - Incineration ContactEHS->Disposal End Disposal Complete Disposal->End

Caption: Decision workflow for the disposal of this compound.

Regulatory Context: Adherence to EPA and OSHA Standards

The disposal of chemical waste is strictly regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[11][12] Laboratories are required to obtain an EPA ID number for hazardous waste generation and adhere to specific storage time limits, which can be up to 90 days for larger quantity generators.[11][13] It is imperative that all laboratory personnel are trained on these regulations and the institution's specific Chemical Hygiene Plan.[12][14]

By implementing these procedures, research institutions can ensure the safe and compliant disposal of this compound, thereby protecting their personnel, the environment, and the integrity of their scientific endeavors.

References

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Available at: [Link]

  • Guidelines on Handling Hazardous Drugs - ASHP. Available at: [Link]

  • Laboratory Safety Guidance - OSHA. Available at: [Link]

  • Chemical Waste Management Best Practices | Enva. Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Available at: [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories - National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Regulation of Laboratory Waste - American Chemical Society. Available at: [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Quinazoline - Szabo-Scandic. Available at: [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. Available at: [Link]

  • Chemical Safety Guide, 5th Ed - ORS. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. Available at: [Link]

  • Laboratory Safety and Chemical Hygiene Plan. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Available at: [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P - EPA. Available at: [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.